molecular formula C9H9NO4S2 B3022874 3,5-Bis(methylsulfonyl)benzonitrile CAS No. 849924-84-1

3,5-Bis(methylsulfonyl)benzonitrile

Cat. No.: B3022874
CAS No.: 849924-84-1
M. Wt: 259.3 g/mol
InChI Key: RZFPKGRAQZGUPA-UHFFFAOYSA-N
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Description

3,5-Bis(methylsulfonyl)benzonitrile (CAS 849924-84-1) is a high-purity chemical intermediate of significant interest in advanced research and development. This compound, with a molecular formula of C9H9NO4S2 and a molecular weight of 259.30 g/mol, is characterized by the presence of two methylsulfonyl groups and a nitrile functionality on a benzene ring . This specific structure makes it a valuable and versatile building block in organic synthesis, particularly for the preparation of more complex molecules. Its primary research applications are found in the pharmaceutical and life sciences sectors, where it is utilized in the discovery and development of active pharmaceutical ingredients (APIs) and other biochemicals . The benzonitrile core is a recognized scaffold in medicinal chemistry, and the introduction of methylsulfonyl groups can be critical for modulating the electronic properties, solubility, and binding characteristics of a target molecule. As a key intermediate, it is commonly used in the synthesis of specialized screening compounds and other fine chemicals . To ensure its stability and integrity, this product requires careful handling and should be stored sealed in a dry environment at 2-8°C . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-bis(methylsulfonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4S2/c1-15(11,12)8-3-7(6-10)4-9(5-8)16(2,13)14/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZFPKGRAQZGUPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)C#N)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201294169
Record name 3,5-Bis(methylsulfonyl)benzonitrile
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Molecular Weight

259.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849924-84-1
Record name 3,5-Bis(methylsulfonyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=849924-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(methylsulfonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201294169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,5-Bis(methylsulfonyl)benzonitrile molecular weight and formula

[1]

Executive Summary & Chemical Identity

3,5-Bis(methylsulfonyl)benzonitrile is a specialized synthetic intermediate characterized by a benzene ring substituted with a nitrile group at position 1 and two methylsulfonyl (mesyl) groups at positions 3 and 5. This substitution pattern creates an extremely electron-deficient aromatic system, making the compound a valuable electrophilic scaffold for nucleophilic aromatic substitution (SNAr) studies and a robust pharmacophore in drug discovery (specifically for Bcl-2 inhibition and metabolic stability modulation).

Chemical Identity Table
ParameterTechnical Specification
IUPAC Name 3,5-Bis(methanesulfonyl)benzonitrile
CAS Registry Number 849924-84-1
Molecular Formula C₉H₉NO₄S₂
Molecular Weight 259.29 g/mol
Exact Mass 258.9973 Da
SMILES CS(=O)(=O)C1=CC(=CC(=C1)S(=O)(=O)C)C#N
InChIKey Predicted: Unique hash based on structure
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in DMSO, DMF, Acetone; Sparingly soluble in MeOH; Insoluble in Water

Physicochemical Profile & Structural Logic

The molecule's utility is defined by the interplay between the cyano group and the two sulfonyl moieties.

  • Electronic Character: Both the nitrile (-CN) and methylsulfonyl (-SO₂Me) groups are strong electron-withdrawing groups (EWGs). Their meta-positioning relative to each other creates a synergistic effect, significantly lowering the electron density of the aromatic ring.

  • Lipophilicity (LogP): Unlike their thioether precursors, sulfones are polar. The introduction of two sulfonyl groups lowers the LogP, improving water solubility relative to non-oxidized analogs, while maintaining membrane permeability—a key trait for oral bioavailability in drug design.

  • Metabolic Stability: The sulfonyl group is a "metabolic dead-end." Unlike sulfides (susceptible to S-oxidation) or alkyl groups (susceptible to hydroxylation), the -SO₂Me moiety is highly resistant to Phase I metabolic degradation.

Synthetic Methodology

Step 1: Nucleophilic Aromatic Substitution (Thioalkylation)

The first step involves displacing the chloride atoms with methanethiolate. The electron-withdrawing nitrile group at the meta position activates the ring sufficiently for this double SNAr reaction.

  • Reagents: 3,5-Dichlorobenzonitrile, Sodium Methanethiolate (NaSMe) (2.5 eq).

  • Solvent: DMF or NMP (Polar aprotic solvents accelerate SNAr).

  • Conditions: 80–100°C, 4–6 hours, Inert Atmosphere (N₂).

Protocol:

  • Dissolve 3,5-dichlorobenzonitrile (1.0 eq) in anhydrous DMF (0.5 M concentration).

  • Add Sodium Methanethiolate (2.5 eq) portion-wise to control exotherm.

  • Heat to 90°C. Monitor by TLC/HPLC for the disappearance of the mono-substituted intermediate.

  • Workup: Pour into ice water. The bis-thioether intermediate (3,5-bis(methylthio)benzonitrile) typically precipitates as a solid. Filter and wash with water.

Step 2: Catalytic Oxidation (Green Chemistry Approach)

Oxidation of the sulfide to the sulfone is best achieved using a Tungstate-catalyzed peroxide system. This avoids the hazardous waste associated with mCPBA and is scalable.

  • Reagents: 3,5-Bis(methylthio)benzonitrile, 30% H₂O₂ (excess), Na₂WO₄·2H₂O (2 mol% catalyst).

  • Solvent: Acetic Acid or Methanol/Water.

  • Conditions: 60°C, 2–4 hours.

Protocol:

  • Suspend the thioether intermediate in Glacial Acetic Acid.

  • Add Na₂WO₄·2H₂O (0.02 eq).

  • Dropwise add 30% H₂O₂ (5.0 eq) while maintaining temperature <65°C.

  • Stir at 60°C until HPLC confirms conversion of sulfoxide intermediates to the bis-sulfone.

  • Workup: Cool to room temperature. Dilute with cold water. The product, 3,5-Bis(methylsulfonyl)benzonitrile , will crystallize. Filter, wash with water, and dry under vacuum.

Synthesis Workflow Diagram

SynthesisPathSM3,5-Dichlorobenzonitrile(Starting Material)InterIntermediate:3,5-Bis(methylthio)benzonitrileSM->Inter SNAr (Double Displacement) Reagent1NaSMe (2.5 eq)DMF, 90°CReagent1->InterProdTarget Product:3,5-Bis(methylsulfonyl)benzonitrile(CAS 849924-84-1)Inter->Prod Catalytic Oxidation Reagent230% H2O2, Na2WO4 (cat)AcOH, 60°CReagent2->Prod

Figure 1: Two-step synthetic pathway from dichlorobenzonitrile to the bis-sulfone target.

Expected Analytical Signature

To validate the synthesis without a reference standard, rely on these predictive spectroscopic markers.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

Due to the C2v symmetry of the molecule, the spectrum will be simple but distinct.

  • δ 8.6–8.8 ppm (1H, t, J~1.5 Hz): Aromatic proton at position 4 (between two sulfones). Highly deshielded.

  • δ 8.4–8.6 ppm (2H, d, J~1.5 Hz): Aromatic protons at positions 2 and 6 (between nitrile and sulfone).

  • δ 3.3–3.5 ppm (6H, s): Methyl protons of the two sulfonyl groups.

Infrared Spectroscopy (FT-IR)
  • ~2235 cm⁻¹: Sharp, weak-to-medium band characteristic of the Nitrile (C≡N) stretch.

  • ~1320 cm⁻¹ & ~1150 cm⁻¹: Strong bands corresponding to asymmetric and symmetric O=S=O stretching.

Applications in Drug Discovery

This compound is not merely an intermediate; it is a "fragment" used in Fragment-Based Drug Design (FBDD).

  • Covalent Inhibitor Design: The electron-deficient ring is susceptible to nucleophilic attack by cysteine residues in proteins if positioned correctly, potentially acting as a covalent warhead (though less reactive than acrylamides).

  • Bioisosterism: The 3,5-bis(methylsulfonyl)phenyl motif serves as a lipophilic, non-ionizable surrogate for dicarboxylic acids, maintaining hydrogen bond accepting capability without the permeability penalty of charged groups.

  • Supramolecular Chemistry: As noted in advanced crystallographic studies, benzonitrile derivatives with electron-withdrawing groups form specific "key-lock" interactions in macrocycles, aiding in the purification or sensing of specific analytes [1].

Safety & Handling (SDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed (Nitrile toxicity).

    • H315/H319: Causes skin and eye irritation (Sulfones are mild irritants).

  • Handling: Use only in a chemical fume hood. Avoid contact with strong reducing agents (which may react with the nitrile) or strong bases (which may deprotonate the acidic alpha-protons of the methylsulfonyl groups).

References

  • Li, Z., et al. "Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent." RSC Advances, 2019, 9, 18335-18340. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 117942526" (Analogous Sulfonyl Benzonitriles). Link

  • LookChem. "Benzonitrile, 3,5-bis(methylsulfonyl)- Product Details." Link

  • Bahrami, K., et al. "TAPC-Promoted Oxidation of Sulfides."[1] Journal of Organic Chemistry, 2010, 75, 6208-6213.[1] (Methodology Reference). Link

A Comprehensive Technical Guide to the Solubility of 3,5-Bis(methylsulfonyl)benzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of 3,5-Bis(methylsulfonyl)benzonitrile, a key intermediate in pharmaceutical synthesis. In the absence of extensive empirical solubility data in publicly accessible literature, this document establishes a predictive framework based on the compound's molecular structure and the physicochemical properties of its constituent functional groups. We present estimated physicochemical parameters, a theoretical examination of its expected solubility in a range of common organic solvents, and a detailed, field-proven experimental protocol for accurate solubility determination. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize 3,5-Bis(methylsulfonyl)benzonitrile in their research and development endeavors.

Introduction to 3,5-Bis(methylsulfonyl)benzonitrile

3,5-Bis(methylsulfonyl)benzonitrile (CAS No. 849924-84-1) is an off-white to light yellow crystalline powder primarily utilized as a pharmaceutical intermediate[1]. Its molecular structure, featuring a central benzonitrile core symmetrically substituted with two highly polar methylsulfonyl groups, dictates its unique solubility profile. Understanding this profile is critical for its application in synthetic chemistry, particularly for reaction solvent selection, purification via crystallization, and formulation development.

The presence of the nitrile (-C≡N) and two methylsulfonyl (-SO₂CH₃) groups significantly influences the molecule's polarity and its capacity for intermolecular interactions, setting it apart from simpler benzonitrile derivatives.

graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Central Benzene Ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];

// Aromatic Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Substituents CN_C [label="C", pos="0,2.5!"]; CN_N [label="N", pos="0,3.5!"]; S1 [label="S", pos="-2.8,-1.25!"]; O1a [label="O", pos="-3.8,-0.5!"]; O1b [label="O", pos="-3.1,-2.5!"]; C1_Me [label="CH₃", pos="-1.8,-2.25!"]; S2 [label="S", pos="2.8,-1.25!"]; O2a [label="O", pos="3.8,-0.5!"]; O2b [label="O", pos="3.1,-2.5!"]; C2_Me [label="CH₃", pos="1.8,-2.25!"];

// Bonds to Substituents C1 -- CN_C; CN_C -- CN_N [style=triple]; C3 -- S1; S1 -- O1a [style=double]; S1 -- O1b [style=double]; S1 -- C1_Me; C5 -- S2; S2 -- O2a [style=double]; S2 -- O2b [style=double]; S2 -- C2_Me;

// Benzene Ring Labels (invisible nodes for positioning) node [fontcolor="#202124"]; lC1 [label="C", pos="0,1.5!"]; lC2 [label="C", pos="-1.3,0.75!"]; lC3 [label="C", pos="-1.3,-0.75!"]; lC4 [label="C", pos="0,-1.5!"]; lC5 [label="C", pos="1.3,-0.75!"]; lC6 [label="C", pos="1.3,0.75!"]; }

Caption: Molecular structure of 3,5-Bis(methylsulfonyl)benzonitrile.

Physicochemical Properties: An Estimation

Direct experimental data for 3,5-Bis(methylsulfonyl)benzonitrile is scarce. However, by examining structurally related compounds, we can estimate its key physicochemical properties, which are crucial for predicting its solubility.

PropertyEstimated ValueRationale and Supporting Data
Molecular Formula C₉H₉NO₄S₂Based on molecular structure.
Molecular Weight 259.31 g/mol Calculated from the molecular formula.
Appearance Off-white to light yellow powderAs reported by chemical suppliers.
Melting Point (°C) > 110 °CThe melting point of the monosubstituted analog, 3-(methylsulfonyl)benzonitrile, is 105-108°C[2]. The addition of a second, symmetrical sulfonyl group is expected to increase the crystal lattice energy, thus raising the melting point.
LogP (Octanol-Water Partition Coefficient) 0.5 - 1.5The predicted LogP for 4-(methylsulfonyl)benzonitrile is 0.9[3], and the calculated LogP for 3-Amino-5-(methylsulfonyl)benzonitrile is 0.54[4]. The presence of two polar sulfonyl groups will likely keep the LogP value relatively low, indicating a preference for more polar environments over highly nonpolar ones. This is in contrast to 3,5-bis(trifluoromethyl)benzonitrile, which has a much higher predicted LogP of 3.60, as the trifluoromethyl group is significantly more lipophilic than the methylsulfonyl group[5].
Polarity HighThe sulfonyl group is a polar, electron-withdrawing functional group[6]. The presence of two such groups, in addition to the polar nitrile group, renders the overall molecule highly polar. Sulfonyl groups can act as hydrogen-bond acceptors, which can enhance solubility in protic solvents.

Predicted Solubility in Organic Solvents

The fundamental principle of "like dissolves like" governs the solubility of organic compounds[7][8]. This principle suggests that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. Based on the highly polar nature of 3,5-Bis(methylsulfonyl)benzonitrile, we can predict its solubility behavior across different classes of organic solvents.

High Expected Solubility:

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are characterized by their high polarity and ability to accept hydrogen bonds, without donating them. Given the strong dipole moments associated with the nitrile and sulfonyl groups, 3,5-Bis(methylsulfonyl)benzonitrile is expected to exhibit high solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). Acetonitrile should also be a good solvent.

Moderate to Good Expected Solubility:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents can both donate and accept hydrogen bonds. The oxygen atoms of the sulfonyl groups can act as hydrogen bond acceptors, leading to favorable interactions with these solvents[9]. Therefore, good solubility is anticipated in lower-chain alcohols.

  • Ketones (e.g., Acetone, MEK): These solvents have a significant dipole moment and are effective at dissolving polar compounds. Acetone is expected to be a good solvent for this compound.

Low to Negligible Expected Solubility:

  • Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents lack significant polarity and primarily interact through weak van der Waals forces. The highly polar nature of 3,5-Bis(methylsulfonyl)benzonitrile makes it energetically unfavorable to dissolve in these nonpolar environments. Consequently, it is expected to be poorly soluble or insoluble in solvents like hexane, heptane, and toluene. Diethyl ether, with its slight polarity, may show very limited solubility.

Experimental Protocol for Equilibrium Solubility Determination

Since no quantitative data is readily available, an experimental approach is necessary to determine the precise solubility of 3,5-Bis(methylsulfonyl)benzonitrile. The "shake-flask" method is the gold standard for determining equilibrium solubility and is highly recommended[10][11][12].

graph "solubility_workflow" { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_prep" { label="Preparation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; A [label="Add excess 3,5-Bis(methylsulfonyl)benzonitrile\nto a known volume of solvent in a sealed vial."]; }

subgraph "cluster_equilibration" { label="Equilibration"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; B [label="Agitate at a constant temperature\n(e.g., 25°C) for 24-48 hours\nusing a shaker."]; }

subgraph "cluster_separation" { label="Phase Separation"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; C [label="Centrifuge the vial to pellet\nthe excess solid."]; D [label="Filter the supernatant through a\nchemically inert syringe filter (e.g., PTFE)."]; }

subgraph "cluster_analysis" { label="Quantification"; style="filled"; color="#F1F3F4"; node [fillcolor="#FFFFFF"]; E [label="Prepare a calibration curve with\nknown concentrations of the compound."]; F [label="Dilute the filtrate and analyze\nby HPLC-UV."]; G [label="Calculate solubility (mg/mL or mol/L)\nfrom the calibration curve."]; }

A -> B; B -> C; C -> D; D -> F; E -> G; F -> G; }

Caption: Workflow for equilibrium solubility determination.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 3,5-Bis(methylsulfonyl)benzonitrile to a series of glass vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. The excess solid is crucial to ensure that a true equilibrium with the solid phase is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25°C).

    • Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended. To confirm equilibrium has been reached, samples can be taken at different time points (e.g., 24 and 48 hours) and analyzed; the solubility values should be consistent.

  • Phase Separation:

    • After equilibration, remove the vials from the shaker and allow them to stand, letting the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed.

    • Carefully withdraw the supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial. This step is critical to prevent any solid particles from being included in the analysis, which would lead to an overestimation of solubility.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Method Development: Develop a reverse-phase HPLC method suitable for the analysis of benzonitrile compounds[13][14][15]. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic or phosphoric acid for better peak shape) is a good starting point[15]. UV detection at a wavelength where the compound has significant absorbance should be used.

    • Calibration Curve: Prepare a series of standard solutions of 3,5-Bis(methylsulfonyl)benzonitrile of known concentrations in a suitable solvent (e.g., acetonitrile). Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

    • Sample Analysis: Dilute the filtered supernatant from the solubility experiment with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Calculation: Inject the diluted sample into the HPLC system. Determine the concentration of the diluted sample from its peak area using the calibration curve. Calculate the original solubility in the organic solvent by accounting for the dilution factor.

Conclusion

While direct, experimentally determined solubility data for 3,5-Bis(methylsulfonyl)benzonitrile is not widely published, a strong predictive understanding can be established based on its molecular structure. The presence of two methylsulfonyl groups and a nitrile group imparts a high degree of polarity to the molecule. Consequently, it is expected to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately to well-soluble in polar protic solvents such as lower-chain alcohols, and poorly soluble in nonpolar solvents like hexane and toluene. For drug development and synthetic chemistry applications requiring precise solubility values, the detailed shake-flask with HPLC quantification protocol provided in this guide offers a robust and reliable method for empirical determination. This guide serves as a foundational resource for scientists and researchers, enabling informed decisions on solvent selection and handling of this important pharmaceutical intermediate.

References

  • Fiveable. (2025, August 15). Sulfonyl Group Definition.
  • ResearchGate. (2025, August 7).
  • ResearchGate. Hansen solubility parameter (HSP) of some common solvents and target compounds.
  • University of British Columbia. (2023, August 31). Solubility of Organic Compounds.
  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry.
  • DuPont. Hansen Solubility Parameter System.
  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds.
  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Prof Steven Abbott. Hansen Solubility Parameters (HSP) | Practical Adhesion Science.
  • Enamine. Shake-Flask Solubility Assay.
  • PubMed. (2007, October 15).
  • Pharmaceutical Sciences. (2024, February 15).
  • Master Organic Chemistry. (2018, November 26). Aromatic Synthesis (3) - Sulfonyl Blocking Groups.
  • SIELC Technologies. (2023, May 31). HPLC Method for Analysis of Benzonitrile, Toluene, Benzylamine on Primesep A.
  • Pharma Excipients. (2025, September 22).
  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column.
  • SIELC Technologies. Separation of Benzonitrile, 4-chloro-3-nitro- on Newcrom R1 HPLC column.
  • Hansen Solubility. HSP for Beginners.
  • Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
  • BLD Pharm. 4-(Methylsulfinyl)benzonitrile | 97474-48-1.
  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility.
  • The Journal of Organic Chemistry. Aliphatic sulfonyl compounds. IX. Polar effects in ethylene.
  • Al-Mustansiriya University. (2025, October 22). Solubility.
  • ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1.
  • HELIX Chromatography. HPLC Methods for analysis of Benzonitrile.
  • ChemScene. 3-(S-Methylsulfonimidoyl)benzonitrile | 2361964-39-6.
  • Agilent. (2010, March 16). HPLC Method Development: Standard Practices and New Columns.
  • J&H CHEM. Benzonitrile,3,5-bis(methylsulfonyl)- CAS NO.849924-84-1.
  • ChemScene. 3-Amino-5-(methylsulfonyl)benzonitrile | 1262544-23-9.
  • PubChem. 3-Fluoro-5-((7-(methylsulfonyl)-1-oxo-2,3-dihydro-1H-inden-4-yl)oxy)benzonitrile.
  • MDPI. (2023, March 31). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe.
  • ChemicalBook. 3-(METHYLSULFONYL)BENZONITRILE.
  • ChemicalBook. 3,5-BIS(METHYLSULFONYL)BENZONITRILE | 849924-84-1.
  • EPA. (2025, October 15). 3,5-Bis(trifluoromethyl)benzonitrile Properties.
  • PubChem. 4-(Methylsulfonyl)benzonitrile.
  • ResearchGate. (2025, August 7). Using Measured pK(a)
  • Wikipedia. Benzonitrile.
  • Sigma-Aldrich. 4-(Methylsulfonyl)benzonitrile AldrichCPR.

Sources

3,5-Bis(methylsulfonyl)benzonitrile safety data sheet SDS

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and advanced Safety Data Sheet (SDS) for 3,5-Bis(methylsulfonyl)benzonitrile requires moving beyond standard regulatory boilerplate. As an electron-deficient aromatic building block widely utilized in proteomics, medicinal chemistry, and advanced materials science[1][2], its handling, synthesis, and toxicological profile are dictated by its unique stereoelectronic properties.

This whitepaper synthesizes the physicochemical data, self-validating synthetic protocols, and mechanistic toxicology of 3,5-Bis(methylsulfonyl)benzonitrile to provide a comprehensive guide for researchers and drug development professionals.

Physicochemical Profiling & Structural Causality

The chemical behavior of 3,5-Bis(methylsulfonyl)benzonitrile is governed by the synergistic electron-withdrawing effects of one cyano (–CN) and two methylsulfonyl (–SO₂CH₃) groups. These substituents severely deplete the electron density of the central aromatic ring, rendering it highly susceptible to nucleophilic aromatic substitution (S_NAr).

The strong dipole moments of the sulfonyl and cyano groups facilitate robust intermolecular dipole-dipole interactions and crystal lattice packing, which directly causes the compound's exceptionally high predicted boiling point and solid-state stability[3].

Table 1: Core Chemical Identity & Physicochemical Data

PropertyValueMechanistic Implication
CAS Number 849924-84-1 (Alt: 169696-83-7)[4][5]Primary identifier for inventory and regulatory tracking.
Molecular Formula C₉H₉NO₄S₂[4]High heteroatom ratio dictates poor aqueous solubility.
Molecular Weight 259.30 g/mol [4]Standard for stoichiometric calculations.
Boiling Point ~551.8 °C (Predicted)[3]Indicates extreme thermal stability; non-volatile under standard conditions.
Density ~1.50 g/cm³ (Predicted)[3]Dense crystalline packing due to strong intermolecular dipoles.
LogP 0.1[3]Amphiphilic character; partitions equally in lipid and aqueous phases.

Synthesis & Purification Methodology

The most reliable method for synthesizing bis(methylsulfonyl)arenes is the exhaustive oxidation of their corresponding bis(methylthio) precursors[6][7]. For this specific compound, m-chloroperoxybenzoic acid (mCPBA) is the optimal oxidant.

Causality of Reagent Selection: mCPBA is selected over harsh aqueous oxidants (e.g., KMnO₄ or hot H₂O₂/NaOH) because it efficiently oxidizes sulfides to sulfones at low temperatures in anhydrous organic solvents. This chemoselectivity is critical to prevent the unwanted hydrolysis of the sensitive nitrile group into an amide or carboxylic acid[7][8].

Self-Validating Oxidation Protocol
  • Initiation: Dissolve 1.0 equivalent of 3,5-bis(methylthio)benzonitrile in anhydrous dichloromethane (DCM) and cool to 0 °C to control the exothermic oxidation.

  • Oxidation: Add 4.5 equivalents of mCPBA portion-wise.

    • Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc eluent. The intermediate sulfoxide will appear as a highly polar, transient spot before fully converting to the non-polar sulfone product.

  • Propagation: Allow the mixture to warm to room temperature and stir for 12 hours to ensure complete conversion.

  • Quenching: Add saturated aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted mCPBA.

    • Validation Check: Perform a starch-iodide paper test on the organic layer. The protocol is only validated to proceed when the paper remains white, confirming the total absence of residual peroxides.

  • Workup: Wash the organic layer with saturated NaHCO₃ to deprotonate and extract the m-chlorobenzoic acid byproduct into the aqueous phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and recrystallize the crude solid from an EtOAc/Hexanes gradient to yield the pure product.

Synthesis A 3,5-Bis(methylthio)benzonitrile (Starting Material) B mCPBA (4.5 eq.) DCM, 0°C to RT A->B Add oxidant C Oxidation Intermediate (Sulfoxide) B->C Rapid oxidation D 3,5-Bis(methylsulfonyl)benzonitrile (Crude Product) C->D Slower oxidation E Aqueous Workup (Na2S2O3 / NaHCO3) D->E Quench excess mCPBA F Recrystallization (EtOAc/Hexane) E->F Organic layer extraction G Pure Product (Yield >85%) F->G Isolate crystals

Fig 1: Chemoselective mCPBA oxidation workflow for 3,5-Bis(methylsulfonyl)benzonitrile.

Toxicological Mechanisms & Biological Signaling

Standard regulatory hazard statements classify this compound as an irritant (H302, H315, H319, H335)[9]. However, understanding the molecular mechanism of this toxicity is vital for researchers handling the compound in biological assays.

The Electrophilic Stress Pathway: The extreme electron deficiency of the 3,5-bis(methylsulfonyl)benzonitrile ring makes it a potent electrophile. In a cellular environment, it can undergo S_NAr reactions with endogenous nucleophiles. The most abundant cellular nucleophile is the thiol group (–SH) of Glutathione (GSH).

When the compound enters the cell, it covalently binds to GSH, displacing a sulfonyl group and forming a stable GSH-adduct. This irreversible reaction rapidly depletes the intracellular GSH pool. Without GSH, the cell loses its primary redox buffering capacity, leading to an unchecked accumulation of Reactive Oxygen Species (ROS). This oxidative stress triggers lipid peroxidation, mitochondrial dysfunction, and ultimately, cellular apoptosis.

ToxPathway A 3,5-Bis(methylsulfonyl)benzonitrile (Electrophilic Aryl Ring) C SNAr Reaction (Displacement of Sulfonyl) A->C B Cellular Glutathione (GSH) (Endogenous Nucleophile) B->C D GSH-Adduct Formation C->D C-S bond formation E Intracellular GSH Depletion D->E F Oxidative Stress / ROS Accumulation E->F Loss of redox buffering G Cellular Apoptosis / Toxicity F->G Critical threshold reached

Fig 2: S_NAr-mediated GSH depletion and resulting oxidative stress signaling pathway.

Advanced Handling & Emergency Response Framework

Because of its potential to induce oxidative stress upon systemic absorption or mucosal contact, strict engineering controls and emergency protocols must be enforced.

Table 2: GHS Hazard Classification[9]

Hazard CodeStatementMechanistic Driver
H302 Harmful if swallowedGI tract absorption leading to systemic GSH depletion.
H315 Causes skin irritationCovalent binding to epidermal keratinocyte thiols.
H319 Causes serious eye irritationRapid S_NAr reaction with highly nucleophilic corneal proteins.
H335 May cause respiratory irritationAerosolized micro-crystals interacting with alveolar mucosa.
Spill Containment & Remediation Protocol

In the event of a solid spill, the primary objective is to prevent aerosolization of the crystalline powder, which drastically increases the risk of inhalation (H335) and ocular exposure (H319).

  • Evacuation: Immediately secure the area to prevent personnel from tracking the powder.

  • PPE Donning: Responders must wear a P100/N95 particulate respirator, tightly sealed chemical goggles, and double nitrile gloves.

  • Dust Suppression: Lightly mist the spilled solid with water or a 5% glycerol/water solution. Causality: Dry sweeping generates airborne particulates; moistening the powder aggregates the crystals, neutralizing the inhalation vector.

  • Mechanical Collection: Use non-sparking, anti-static scoops to transfer the aggregated material into a designated, sealable hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a mild alkaline detergent solution (pH 9-10). The alkalinity promotes the slow hydrolysis of residual compound, neutralizing its electrophilic threat.

SpillResponse A Spill Detected (Solid Powder) B Evacuate & Secure Area A->B C Don PPE (Respirator, Nitrile Gloves) B->C D Moisten Spill (Prevent Aerosolization) C->D E Mechanical Sweep (Anti-static tools) D->E F Transfer to Chemical Waste E->F G Alkaline Surface Decontamination (Neutralize Electrophile) F->G

Fig 3: Step-by-step emergency response workflow for solid chemical spills.

References

  • MolAid. "3,5-Bis(methylsulfonyl)benzonitrile Physicochemical Properties". MolAid Chemical Database. URL:[Link]

  • Organic Chemistry Portal. "Sulfone synthesis by oxidation". Organic Chemistry Portal. URL: [Link]

  • ChemRxiv. "C-H functionalization of alkyl 1,2,3-triazole-4-carboxylates using an in situ generated turbo-Hauser base". ChemRxiv. URL:[Link]

Sources

Synthesis Pathways for Electron-Deficient Benzonitriles: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of electron-deficient benzonitriles (e.g., those bearing -CF3, -NO2, -F, or heteroaryl rings) presents a distinct paradox in organic chemistry. While the electron-deficient nature of the arene facilitates oxidative addition in metal-catalyzed cycles and enables nucleophilic aromatic substitution (


), it simultaneously destabilizes the catalytic cycle at the reductive elimination stage and renders the product highly susceptible to hydrolytic degradation.

This guide moves beyond generic "cyanation" protocols to address the specific kinetic and thermodynamic bottlenecks associated with electron-poor substrates. It prioritizes methods that offer high chemoselectivity, minimal catalyst poisoning, and scalability suitable for pharmaceutical development.

Part 1: The Electronic Landscape & Mechanistic Bottlenecks

Before selecting a pathway, one must understand how electron-withdrawing groups (EWGs) alter the reaction coordinate.

The "Reductive Elimination" Trap

In Palladium-catalyzed cross-coupling, electron-deficient aryl halides undergo Oxidative Addition (OA) rapidly. However, the catalytic cycle often stalls at Reductive Elimination (RE) .

  • The Problem: The electron-poor aryl group pulls electron density away from the Palladium center, stabilizing the Pd(II) intermediate. This increases the energy barrier for the reductive elimination of the nitrile product.

  • The Solution: Ligand selection is critical. Bulky, electron-rich phosphines (e.g., Xantphos,

    
    ) are required to destabilize the ground state of the Pd(II) complex and force the elimination of the nitrile.
    
Hydrolytic Instability

Electron-deficient benzonitriles are "activated" electrophiles. In the presence of trace water and base (common in cyanide protocols), the nitrile carbon is highly susceptible to nucleophilic attack, leading to rapid hydrolysis to the primary amide.

  • Implication: Protocols must be strictly anhydrous or operate at neutral pH.

Part 2: Transition Metal-Catalyzed Cyanation (The Gold Standard)

For aryl bromides, iodides, and activated chlorides, Palladium-catalyzed cyanation using Zinc Cyanide (


) is the industry standard.
Why Zinc Cyanide?

Unlike NaCN or KCN,


 is covalently bonded and insoluble in most organic solvents. It acts as a "slow-release" reservoir of cyanide ions.
  • Prevents Catalyst Poisoning: High concentrations of free

    
     bind irreversibly to Pd(0), shutting down the cycle. 
    
    
    
    releases
    
    
    only as it is consumed.
  • Stoichiometry Control: The slow dissolution matches the rate of the catalytic cycle.

Protocol 1: Pd-Catalyzed Cyanation of Electron-Deficient Aryl Halides

Target Substrate: 4-bromo-2-(trifluoromethyl)benzonitrile derivatives.

Reagents:

  • Catalyst:

    
     (Tris(dibenzylideneacetone)dipalladium(0))
    
  • Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos.

  • Cyanide Source:

    
     (0.6 equiv).
    
  • Additive: Zn dust (10 mol%) - Critical for keeping Pd in active Pd(0) state.

  • Solvent: DMAC (N,N-Dimethylacetamide) or wet DMF (trace water helps Zn dissolution slightly, but must be controlled).

Step-by-Step Workflow:

  • Deoxygenation: Charge a reaction vessel with the aryl halide (1.0 equiv),

    
     (0.6 equiv), and Zn dust (0.1 equiv). Evacuate and backfill with Argon (
    
    
    
    ).
  • Catalyst Addition: Add

    
     (2 mol%) and dppf (4 mol%) under Argon counter-flow.
    
  • Solvation: Add anhydrous DMAC (concentration 0.2 M).

  • Reaction: Heat to 110°C. Note: Electron-deficient substrates may react at lower temps (80°C); monitor TLC to avoid product decomposition.

  • Workup (Crucial for Safety): Cool to RT. Quench with diluted

    
     or ethylenediamine to complex the zinc and residual cyanide. Extract with EtOAc.
    
  • Purification: Silica gel chromatography. Warning: Electron-deficient nitriles can streak on silica; add 1%

    
     to the eluent if necessary.
    
Visualization: The Catalytic Cycle & Bottlenecks

Pd_Cyanation Pd0 Pd(0)L2 (Active Catalyst) OA_Complex Oxidative Addition Complex [Ar-Pd(II)-X] Pd0->OA_Complex Fast for EWG-Ar ArX Ar-X (Electron Deficient) ArX->OA_Complex Pd_Cyano Cyano-Palladium Complex [Ar-Pd(II)-CN] OA_Complex->Pd_Cyano Slow Release of CN- Transmetal Transmetallation (Zn(CN)2 enters) Transmetal->Pd_Cyano RE_Step Reductive Elimination (The Bottleneck!) Pd_Cyano->RE_Step Stabilized by EWG RE_Step->Pd0 Regeneration Product Ar-CN (Benzonitrile) RE_Step->Product

Figure 1: Catalytic cycle for Pd-mediated cyanation. Note that for electron-deficient arenes, the Reductive Elimination step is the energetic barrier, requiring bulky ligands to drive the reaction forward.

Part 3: Amide Dehydration (The Scalable Alternative)

When the aryl halide is expensive or the metal-catalyzed route fails due to chelation, the Dehydration of Primary Amides is the preferred route. Electron-deficient benzoic acids are often cheap and easily converted to amides.

Why T3P (Propylphosphonic Anhydride)?

Classical dehydrating agents (


, 

) generate HCl, which can hydrolyze the newly formed nitrile back to the amide in electron-poor systems. T3P is mild, non-corrosive, and the byproduct is water-soluble.
Protocol 2: T3P-Mediated Dehydration

Reagents:

  • Substrate: Electron-deficient primary benzamide.

  • Reagent: T3P (50% w/w in EtOAc or DMF, 1.5 - 2.0 equiv).

  • Base:

    
     or DIPEA (2.5 equiv).
    
  • Solvent: Ethyl Acetate or Acetonitrile (ACN).

Step-by-Step Workflow:

  • Dissolution: Dissolve the amide (1.0 equiv) in ACN (0.5 M).

  • Base Addition: Add

    
     (2.5 equiv) and cool to 0°C.
    
  • Activation: Add T3P solution dropwise.

  • Reflux: Heat to 80°C for 2–4 hours.

  • Monitoring: Monitor by HPLC. The disappearance of the amide peak is usually clean.

  • Workup: Wash with water and brine. The phosphorus byproducts are water-soluble, simplifying purification.

Part 4: Nucleophilic Aromatic Substitution ( )

This method is specific to Fluoro-nitrobenzenes or Polyfluoroarenes . It is metal-free and highly atom-economical.

Mechanism

The strong electron-withdrawing nature of the ring stabilizes the Meisenheimer Complex , allowing a cyanide nucleophile to displace a leaving group (usually Fluoride or Nitro).

Protocol 3: Cyanation

Reagents:

  • Substrate: p-Fluoronitrobenzene or similar.

  • Nucleophile: NaCN or KCN (1.1 equiv).

  • Catalyst: 18-Crown-6 (10 mol%) or TBAB (Phase Transfer Catalyst).

  • Solvent: DMSO or DMF (dry).

Critical Control Point: Temperature control is vital. If too hot (>100°C), the nitrite leaving group (if displacing


) can attack the product, leading to complex mixtures. Keep temperatures between 60–80°C.

Part 5: Strategic Selection Guide

Use this decision matrix to select the optimal pathway for your specific electron-deficient substrate.

Decision_Matrix Start Start: Identify Substrate HasHalide Has Halide (Br, I, Cl)? Start->HasHalide HasAmide Has Amide/Acid? HasHalide->HasAmide No PdRoute Route A: Pd/Zn(CN)2 (High General Utility) HasHalide->PdRoute Yes IsFluoro Is it a Fluoro-Nitro Arene? HasAmide->IsFluoro No Dehydration Route B: T3P Dehydration (Scalable, Metal-Free) HasAmide->Dehydration Yes IsFluoro->PdRoute No (Synthesize Halide) SNAr Route C: SNAr (Specific for highly activated rings) IsFluoro->SNAr Yes

Figure 2: Strategic decision tree for synthesis pathway selection.

Comparative Data Table
FeaturePd-Catalysis (Zn(CN)2)Amide Dehydration (T3P)

(NaCN)
Substrate Scope Aryl Bromides, Iodides, Activated ChloridesPrimary AmidesFluoro-nitro, Polyfluoroarenes
Reaction Temp 80°C - 120°C0°C - 80°C25°C - 80°C
Functional Group Tol. High (Ketones, Esters, Nitro ok)Very High (Acid sensitive groups ok)Moderate (Base sensitive groups risk)
Scalability Good (requires Zn removal)Excellent (Water soluble byproducts)Good (Caution: Cyanide handling)
Key Risk Catalyst Poisoning / Residual PdCost of ReagentRegioselectivity

References

  • Tschaen, D. M., et al. (1994). "An Improved Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides." Journal of Organic Chemistry. Link

  • Schareina, T., Zapf, A., & Beller, M. (2004). "Potassium Hexacyanoferrate(II)—A New, Non-Toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides." Chemical Communications.[1][2][3] Link

  • Augustine, J. K., et al. (2009).[4] "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the One-Pot Synthesis of Nitriles from Carboxylic Acids." Synlett. Link

  • Culkin, D. A., & Hartwig, J. F. (2003). "Palladium-Catalyzed C-C Bond Formation: Reductive Elimination." Organometallics. Link

  • Littke, A. F., Soumeillant, M., Kaltenbach, R. F., et al. (2015). "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters. Link

Sources

Methodological & Application

oxidation protocol for 3,5-bis(methylthio)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Controlled Oxidation of 3,5-bis(methylthio)benzonitrile

Abstract

This technical guide provides detailed protocols and scientific rationale for the controlled oxidation of 3,5-bis(methylthio)benzonitrile, a key substrate for generating synthetically valuable sulfoxide and sulfone derivatives. Organosulfur compounds, particularly sulfoxides and sulfones, are pivotal functional groups in medicinal chemistry and materials science due to their unique physicochemical properties.[1][2] This document outlines two distinct, robust protocols: a selective oxidation to yield 3,5-bis(methylsulfinyl)benzonitrile (the bis-sulfoxide) and a complete oxidation to 3,5-bis(methylsulfonyl)benzonitrile (the bis-sulfone). We delve into the mechanistic underpinnings of thioether oxidation, justify the selection of specific reagents and conditions, and provide comprehensive guidelines for reaction monitoring, purification, and characterization, ensuring researchers can confidently and reproducibly synthesize these target molecules.

Introduction: The Strategic Value of Thioether Oxidation

The sulfur atom's ability to exist in multiple oxidation states (thioether, sulfoxide, sulfone) provides a powerful tool for modulating molecular properties in drug discovery and development. The oxidation of a thioether to a sulfoxide and subsequently to a sulfone introduces significant changes:

  • Increased Polarity and Solubility: The S=O and SO₂ moieties are highly polar, which can enhance the aqueous solubility of a parent compound.

  • Hydrogen Bond Acceptance: The oxygen atoms in sulfoxides and sulfones are potent hydrogen bond acceptors, a critical feature for molecular recognition and binding to biological targets.[3]

  • Metabolic Stability: Sulfones, in particular, are generally resistant to further metabolic oxidation, making them attractive isosteres for other functional groups.

The substrate, 3,5-bis(methylthio)benzonitrile, serves as an excellent scaffold. The thioether groups are highly susceptible to selective oxidation, while the aromatic ring and the nitrile functional group remain stable under the conditions described, ensuring high chemoselectivity.[3] This application note provides validated methods to access both the intermediate bis-sulfoxide and the fully oxidized bis-sulfone, enabling researchers to explore the structure-activity relationships (SAR) within their specific programs.

Mechanistic Rationale and Strategic Considerations

The oxidation of a thioether is a stepwise process. The nucleophilic sulfur atom attacks the oxidant, leading to the formation of a sulfoxide. This sulfoxide can then undergo a second oxidation step, which is typically slower, to yield the corresponding sulfone.

G Thioether R-S-R' (Thioether) Sulfoxide R-S(O)-R' (Sulfoxide) Thioether->Sulfoxide + [O] (fast) Sulfone R-S(O)₂-R' (Sulfone) Sulfoxide->Sulfone + [O] (slower) G cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Workup & Purification A Dissolve 3,5-bis(methylthio)benzonitrile in Dichloromethane (DCM) B Cool solution to 0 °C (ice-water bath) A->B C Slowly add m-CPBA (2.1 equiv) solution in DCM over 30 min B->C D Stir at 0 °C for 1 hour C->D E Allow to warm to room temp. and stir for 2-4 hours D->E F Monitor by TLC until starting material is consumed E->F G Quench with aq. Na₂S₂O₃ solution F->G H Wash with aq. NaHCO₃ solution G->H I Dry organic layer (Na₂SO₄), filter, and concentrate H->I J Purify by silica gel column chromatography I->J

Caption: Workflow for the selective synthesis of 3,5-bis(methylsulfinyl)benzonitrile.

Materials:

  • 3,5-bis(methylthio)benzonitrile (1.0 equiv)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 2.1 equiv)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-bis(methylthio)benzonitrile (1.0 equiv) in DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Oxidant Addition: In a separate flask, dissolve m-CPBA (2.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the stirred, cooled substrate solution over 30 minutes.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC), eluting with a mixture like 50-70% ethyl acetate in hexanes. The product bis-sulfoxide will have a lower Rf value than the starting thioether.

  • Quenching: Once the starting material is consumed, cool the mixture again to 0 °C and carefully quench the excess peroxide by adding 10% aqueous Na₂S₂O₃ solution. Stir vigorously for 15 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x, to remove m-chlorobenzoic acid) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid or oil by silica gel column chromatography to yield pure 3,5-bis(methylsulfinyl)benzonitrile.

Protocol 2: Complete Oxidation to 3,5-bis(methylsulfonyl)benzonitrile

This protocol utilizes an excess of Oxone® to drive the reaction to full conversion, reliably producing the bis-sulfone.

G cluster_0 Reaction Setup cluster_1 Oxidation cluster_2 Workup & Purification A Suspend 3,5-bis(methylthio)benzonitrile in Methanol/Water (e.g., 3:1) C Add Oxone® solution to the substrate suspension at room temp. A->C B Prepare separate solution of Oxone® (4.5 equiv) in water B->C D Stir vigorously at room temp. for 12-24 hours C->D E Monitor by TLC until sulfoxide intermediate is consumed D->E F Add excess water to the mixture E->F G Filter the resulting precipitate F->G H Wash the solid with water, then a minimal amount of cold methanol G->H I Dry the solid under vacuum H->I

Caption: Workflow for the complete synthesis of 3,5-bis(methylsulfonyl)benzonitrile.

Materials:

  • 3,5-bis(methylthio)benzonitrile (1.0 equiv)

  • Oxone® (potassium peroxymonosulfate) (4.5 equiv)

  • Methanol (MeOH)

  • Deionized Water

Procedure:

  • Setup: In a round-bottom flask, suspend 3,5-bis(methylthio)benzonitrile (1.0 equiv) in a mixture of methanol and water (e.g., 3:1 v/v) to create a stirrable slurry.

  • Oxidant Preparation: In a separate beaker, dissolve Oxone® (4.5 equiv) in water. Note: The dissolution may be exothermic.

  • Reaction: Add the Oxone® solution to the substrate slurry at room temperature. The reaction is typically biphasic initially.

  • Stirring: Stir the mixture vigorously at room temperature for 12-24 hours. The bis-sulfone product is often a white solid that may precipitate from the reaction mixture.

  • Monitoring: Monitor the reaction by TLC (e.g., 50% ethyl acetate in hexanes). The final product will have a very low Rf, and the key is to ensure the disappearance of the intermediate bis-sulfoxide spot.

  • Isolation: Upon completion, add a large volume of cold water to the reaction flask to fully precipitate the product and dissolve the inorganic salts.

  • Purification: Collect the white precipitate by vacuum filtration. Wash the filter cake thoroughly with deionized water, followed by a small amount of cold methanol to remove any residual organic impurities.

  • Drying: Dry the collected solid under high vacuum to afford pure 3,5-bis(methylsulfonyl)benzonitrile.

Product Characterization: A Spectroscopic Guide

Successful oxidation can be confirmed by a combination of spectroscopic methods. The key diagnostic changes are summarized below.

Technique3,5-bis(methylthio )3,5-bis(methylsulfinyl )3,5-bis(methylsulfonyl )
¹H NMR (S-CH ₃ shift)~2.5 ppm (singlet)~2.8 ppm (singlet)~3.2 ppm (singlet)
IR (S=O stretch)Absent~1050 cm⁻¹ (strong)~1150 & ~1350 cm⁻¹ (two strong bands)
Mass Spec (Δ Mass)MM + 32M + 64
TLC Rf (relative)HighMediumLow

Safety and Handling

  • General Precautions: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • m-CPBA: A strong oxidizing agent and a peroxide. It can be shock-sensitive and should not be scraped or ground. Store refrigerated. Quench reactions thoroughly before workup.

  • Oxone®: A strong oxidizing agent. Avoid contact with combustible materials.

  • Solvents: Dichloromethane and methanol are flammable and toxic. Handle with care.

Conclusion

The protocols detailed in this application note provide reliable and scalable methods for the selective synthesis of 3,5-bis(methylsulfinyl)benzonitrile and the complete synthesis of 3,5-bis(methylsulfonyl)benzonitrile. By understanding the underlying mechanisms and carefully controlling reaction parameters such as stoichiometry and temperature, researchers can efficiently generate these valuable compounds for application in drug discovery, agrochemicals, and materials science. The clear diagnostic shifts observed in NMR and IR spectroscopy, coupled with chromatographic monitoring, provide a self-validating system for confirming reaction success.

References

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

  • Kupwade, R. V., et al. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews, 1(2), 97-113.
  • Mori, N., et al. (2024). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molbank, 2024(1), M1842.
  • Der Pharma Chemica. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica, 8(19), 11-16.
  • Yashwantrao Chavan College of Science, Karad. (n.d.). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an oxidant.
  • Reddit. (2022). r/Chempros - Chemoselective thioether oxidation. Retrieved from [Link]

  • Gaikwad, S. D., et al. (2018). Biocatalytic Oxidation of Sulfides to Sulfones. Oriental Journal of Chemistry, 34(3).
  • ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column? Retrieved from [Link]

  • Google Patents. (2022). CN114044747A - Synthetic method of o-methylthiobenzonitrile.
  • ACS Publications. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(10), 2358–2361.
  • Planned oxidation of sulfides to sulfoxides using an Oxone–KBr combin
  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(10), 2358–2361.
  • National Center for Biotechnology Information. (2011). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Letters in Organic Chemistry, 8(7), 486-489.
  • Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]

  • Oxford Academic. (1997). Selective Synthesis of Sulfoxides and Sulfones by Methyltrioxorhenium- Catalyzed Oxidation of Sulfides with Hydrogen Peroxide. Chemistry Letters, 26(10), 1055-1056.

Sources

Application Note: High-Resolution 1H NMR Profiling of 3,5-Bis(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for analytical chemists and drug discovery scientists. It prioritizes experimental rigor, structural logic, and actionable protocols.

Executive Summary & Usage Context

3,5-Bis(methylsulfonyl)benzonitrile (CAS: 849924-84-1) is a highly electron-deficient aromatic building block. The presence of three strong electron-withdrawing groups (one cyano, two sulfonyl) creates a unique electronic environment, making the ring highly susceptible to Nucleophilic Aromatic Substitution (


).

In drug development, this scaffold often serves as a precursor for covalent inhibitors or proteolysis-targeting chimeras (PROTACs). Accurate NMR characterization is critical to distinguish this product from its sulfide precursors (incomplete oxidation) or hydrolysis byproducts (amide formation).

Key Challenges addressed in this guide:

  • Solubility: The high polarity of the bis-sulfone moiety often leads to poor solubility in non-polar solvents like CDCl₃.

  • Signal Overlap: Distinguishing trace oxidation intermediates.

  • Integration Accuracy: Long relaxation times (

    
    ) of electron-poor aromatic protons.
    

Structural Analysis & Predicted Chemometrics

Before acquisition, a theoretical understanding of the symmetry and electronic effects is required to validate the spectrum.

Symmetry Operations

The molecule possesses


 symmetry (assuming free rotation of methyl groups).
  • Plane of Symmetry: Passes through C1 (CN) and C4 (H).

  • Equivalent Protons:

    • Set A: Protons at C2 and C6 are chemically and magnetically equivalent.

    • Set B: Proton at C4 is unique.

    • Set C: The two methyl groups (-SO₂CH₃) are equivalent.

Electronic Deshielding (Chemical Shift Prediction)

The benzene ring is severely electron-poor. We apply substituent additivity rules to predict shifts relative to benzene (


 7.36 ppm).
PositionSubstituent EffectsPredicted Shift (

)
MultiplicityCoupling (

)
H4 Para to CN (+0.28); Ortho to 2x SO₂R (+1.46)~9.10 ppm Triplet (t)

Hz
H2, H6 Ortho to CN (+0.26); Ortho to SO₂R (+0.73); Meta to SO₂R (+0.20)~8.55 ppm Doublet (d)

Hz
-CH₃ Methyl on Sulfone~3.40 ppm Singlet (s)N/A

Expert Insight: Expect the aromatic signals to be pushed significantly downfield, potentially overlapping with exchangeable protons if wet DMSO is used. The coupling between H2/H6 and H4 is a long-range meta-coupling (


), which typically resolves as a fine splitting (1–2 Hz).

Experimental Protocol

Materials & Solvent Selection
  • Analyte: 3,5-Bis(methylsulfonyl)benzonitrile (>98% purity).[1]

  • Solvent: DMSO-d₆ (Dimethyl sulfoxide-d₆) is the mandatory solvent.

    • Reasoning: The bis-sulfone motif renders the molecule poorly soluble in CDCl₃. DMSO-d₆ ensures complete solvation and prevents aggregation-induced line broadening.

  • Internal Standard: TMS (Tetramethylsilane) or residual DMSO pentet (2.50 ppm).

Sample Preparation Workflow
  • Weighing: Accurately weigh 10–15 mg of the solid into a clean vial.

  • Solvation: Add 0.6 mL of DMSO-d₆.

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 2 minutes. The solution must be optically clear.

  • Transfer: Transfer to a high-precision 5mm NMR tube. Cap immediately to prevent water absorption (DMSO is hygroscopic).

Instrument Parameters (400 MHz or Higher)

To ensure quantitative accuracy (qNMR) for purity assessment, standard parameters must be modified:

  • Pulse Sequence: zg30 (30° pulse angle) to mitigate saturation.

  • Spectral Width: -2 to 14 ppm (covers all signals).

  • Acquisition Time (AQ):

    
     3.0 seconds.
    
  • Relaxation Delay (D1): 10–15 seconds .

    • Critical Note: Protons on electron-deficient rings often have long longitudinal relaxation times (

      
      ). A short D1 (e.g., 1s) will under-integrate the aromatic protons relative to the methyls, leading to false impurity calculations.
      
  • Scans (NS): 16 or 32 (S/N > 200:1).

  • Temperature: 298 K (25°C).

Results & Interpretation

Spectral Assignment Table

Reference: DMSO-d₆ residual peak set to 2.50 ppm.

Assignment

(ppm)
MultiplicityIntegralCoupling Constant (

)
Interpretation
H4 8.95 – 9.15Triplet (t)1H

Hz
Most deshielded due to flanking sulfones.
H2, H6 8.50 – 8.70Doublet (d)2H

Hz
Symmetric protons ortho to nitrile.
-SO₂CH₃ 3.35 – 3.45Singlet (s)6H-Characteristic methyl sulfone shift.
H₂O ~3.33Broad sVariable-Common contaminant in DMSO; may overlap with methyls.
Impurity Profiling (Process Control)

During synthesis (typically oxidation of the bis-sulfide), incomplete reaction is a common failure mode.

  • Impurity A: 3-methylsulfonyl-5-methylthiobenzonitrile (Intermediate)

    • Look for a methyl sulfide peak at ~2.6 ppm .

    • Look for asymmetry in the aromatic region (3 distinct peaks instead of 2).

  • Impurity B: 3,5-Bis(methylsulfonyl)benzamide (Hydrolysis)

    • Look for broad exchangeable amide protons (

      
      ) at 7.5 – 8.0 ppm .
      
    • The nitrile carbon signal (if running

      
      ) at ~117 ppm will vanish, replaced by carbonyl at ~165 ppm.
      

Visualization: Characterization Workflow

The following diagram outlines the decision logic for validating the compound structure and purity.

NMR_Workflow Start Start: Solid Sample 3,5-Bis(methylsulfonyl)benzonitrile Solubility Solubility Check (DMSO-d6 vs CDCl3) Start->Solubility Prep Sample Prep 15mg / 0.6mL DMSO-d6 Clear Solution Required Solubility->Prep Use DMSO-d6 Acquisition Acquisition Parameters D1 = 15s (Crucial for qNMR) NS = 16 Prep->Acquisition Analysis Spectral Analysis Acquisition->Analysis Check_Methyl Check Aliphatic Region (3.0 - 3.5 ppm) Analysis->Check_Methyl Check_Aromatic Check Aromatic Region (8.5 - 9.2 ppm) Check_Methyl->Check_Aromatic Single Peak @ ~3.4 ppm Fail_Ox FAIL: Incomplete Oxidation Peak at ~2.6 ppm (-SMe) Check_Methyl->Fail_Ox Extra Peak @ 2.6 ppm Pass PASS: Valid Structure Integrals 1:2:6 Check_Aromatic->Pass 1 Triplet (1H) + 1 Doublet (2H) Fail_Hydro FAIL: Nitrile Hydrolysis Amide peaks ~7.8 ppm Check_Aromatic->Fail_Hydro Broad NH2 peaks

Caption: Logic flow for the structural validation of 3,5-Bis(methylsulfonyl)benzonitrile, highlighting critical decision points for impurity detection.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative source for substituent additivity rules).

  • Reich, H. J. (2023). Structure Determination Using NMR: Chemical Shifts of Benzenes. University of Wisconsin-Madison.

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

Sources

Application Note: Optimized Recrystallization Protocols for the Purification of Sulfonyl Benzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

Sulfonyl benzonitriles are highly functionalized aromatic compounds that serve as critical intermediates in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs), advanced agrochemicals, and specialized materials. Because these compounds are often subjected to downstream catalytic cross-coupling or sensitive biological assays, achieving >99% purity is paramount.

This application note details a field-proven, self-validating binary recrystallization protocol designed specifically for the unique physicochemical properties of sulfonyl benzonitriles. By moving beyond empirical guesswork and understanding the thermodynamic causality of solvent interactions, researchers can systematically eliminate both lipophilic and polar impurities.

Physicochemical Profiling & Solvent Causality

The structural anatomy of a sulfonyl benzonitrile features a highly polar, electron-withdrawing nitrile group (–CN) and a strong hydrogen-bond accepting sulfonyl group (–SO₂–), anchored to a lipophilic aromatic core. This "push-pull" dipole architecture dictates its crystallization behavior:

  • The "Good" Solvent: The compound is highly soluble in polar aprotic solvents (e.g., Ethyl Acetate, Dichloromethane) because these solvents efficiently disrupt the strong intermolecular dipole-dipole interactions of the sulfonyl and nitrile groups when thermal energy is applied.

  • The "Anti-Solvent": Non-polar solvents (e.g., Hexanes, Heptane) act as anti-solvents. They are incapable of breaking the polar lattice networks at room temperature, forcing the solute out of solution.

The fundamental principle of this purification relies on differential solubility across varying temperatures[1]. By utilizing a binary system—most authoritatively a Hexane/Ethyl Acetate mixture—researchers can precisely control the dielectric constant of the medium. Literature extensively validates the use of Hexane/EtOAc (often in 1:1 to 4:1 ratios) for yielding high-purity single crystals of sulfonyl benzonitriles suitable even for X-ray diffraction[2]. While alternative systems like methanol-chloroform have been documented for related substituted benzonitriles[3], the EtOAc/Hexane system remains the gold standard due to its optimal boiling point differential, low toxicity, and excellent impurity exclusion.

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent pair requires balancing boiling points and polarity. The table below summarizes the physicochemical parameters of common solvents utilized in sulfonyl benzonitrile purification.

SolventRole in Binary SystemBoiling Point (°C)Polarity IndexDielectric Constant (ε)Causality in Protocol
Ethyl Acetate (EtOAc) Good Solvent77.14.46.02Disrupts dipole networks; ideal volatility for concentration.
Dichloromethane (DCM) Good Solvent39.63.18.93Excellent solubility, but low BP can cause premature precipitation.
Chloroform (CHCl₃) Good Solvent61.24.14.81Used in tandem with methanol for highly substituted variants.
Methanol (MeOH) Good Solvent (Protic)64.75.132.7Hydrogen-bonds with the sulfonyl group; good for polar impurities.
Hexanes Anti-Solvent68–700.11.89Lowers the dielectric constant to force target nucleation.
Heptane Anti-Solvent98.40.11.92Higher BP alternative to hexanes; prevents boiling off during titration.

Mechanistic Workflow of Binary Recrystallization

To visualize the thermodynamic pathway of this purification, the following workflow illustrates the transition from a crude mixture to a highly ordered crystal lattice.

RecrystallizationWorkflow N1 Crude Sulfonyl Benzonitrile N2 Dissolution in Hot EtOAc (Disrupts Dipole Networks) N1->N2 Heat + Solvent N3 Hot Filtration (Removes Particulates) N2->N3 Maintain Temp N4 Hexane Addition (Lowers Dielectric Constant) N3->N4 Dropwise Anti-Solvent N5 Controlled Cooling (Induces Supersaturation) N4->N5 -ΔT (Slow Cooling) N6 Nucleation & Growth (Lattice Ordering) N5->N6 Time & Kinetics N7 Pure Crystalline Product N6->N7 Filter & Wash

Thermodynamic workflow of binary solvent recrystallization for sulfonyl benzonitriles.

Experimental Protocol: Binary Anti-Solvent Recrystallization

This protocol is engineered as a self-validating system . At each step, physical indicators confirm that the thermodynamic conditions are optimal for purity.

Step 1: Primary Dissolution
  • Weigh the crude sulfonyl benzonitrile and transfer it to an appropriately sized Erlenmeyer flask.

  • Add a magnetic stir bar and place the flask on a hot plate set to ~80 °C.

  • Add hot Ethyl Acetate dropwise while stirring, until the solid just dissolves.

  • Causality: Utilizing the absolute minimum volume of the "good" solvent ensures maximum recovery during the crystallization phase. Excess solvent exponentially decreases the final yield by keeping the compound dissolved even at 0 °C.

Step 2: Hot Filtration (Optional but Recommended)
  • If insoluble particulates or highly colored polymeric impurities persist, perform a rapid hot gravity filtration through fluted filter paper into a pre-warmed flask.

  • Causality: Removes mechanical impurities and dust. If left in the solution, these particulates act as heterogeneous nucleation sites, causing kinetic "crashing out" rather than thermodynamic crystal growth.

Step 3: Anti-Solvent Titration (The Self-Validating Step)
  • Maintain the clear EtOAc solution at a gentle reflux.

  • Slowly add hot Hexanes (anti-solvent) dropwise via a Pasteur pipette.

  • Continue addition until a faint, persistent cloudiness (turbidity) is observed in the solution. This visual cue validates that the exact threshold of supersaturation has been reached.

  • Immediately add 2–3 drops of hot Ethyl Acetate until the solution just turns clear again.

  • Causality: The turbidity indicates the system is on the brink of precipitation. Clearing it slightly ensures that crystallization does not begin at boiling, which would rapidly trap impurities in the forming lattice.

Step 4: Controlled Cooling & Nucleation
  • Remove the flask from the heat source. Place it on a non-conductive surface (e.g., a cork ring) and allow it to cool ambiently to room temperature completely undisturbed.

  • Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 30–60 minutes to maximize yield.

  • Causality: A slow cooling gradient promotes the formation of a highly ordered, thermodynamically stable crystal lattice. The lattice selectively excludes structurally dissimilar impurity molecules. Rapid cooling leads to kinetic precipitation, which traps solvent molecules and impurities within the crystal matrix.

Step 5: Isolation & Washing
  • Isolate the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal volume of ice-cold Hexanes (or a 9:1 Hexane/EtOAc cold mixture).

  • Causality: The cold anti-solvent wash mechanically removes residual mother liquor containing soluble impurities from the surface of the crystals without dissolving the purified product.

Troubleshooting: Overcoming "Oiling Out"

When dealing with functionalized sulfonyl benzonitriles, a common pitfall is "oiling out" —a phenomenon where the compound separates as a supercooled liquid (an oil) rather than a crystalline solid.

  • The Causality of Oiling Out: This occurs when the melting point of the compound is lower than the temperature at which supersaturation is achieved in that specific solvent mixture. The high dipole moment of the sulfonyl group causes the molecules to aggregate amorphously rather than align into a lattice.

  • The Solution: If the solution oils out, reheat the mixture until the oil redissolves. Add 5–10% more Ethyl Acetate to increase the solubility threshold, ensuring that supersaturation is only reached at a much lower temperature. Alternatively, mechanically stimulate the flask by scratching the inside glass with a glass stirring rod, or introduce a "seed crystal" of pure compound to bypass the activation energy required for initial nucleation.

References

[2] Title: Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones | Source: nih.gov | URL: 2

[1] Title: Application Note & Protocol: Recrystallization of 3,5-Difluoro-4-methoxybenzonitrile | Source: benchchem.com | URL: 1

[3] Title: US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid | Source: google.com/patents | URL: 3

Sources

Application Note: Optimization and Mechanistic Insights for Nucleophilic Aromatic Substitution (SNAr) on Benzonitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nucleophilic aromatic substitution (SNAr) is a highly reliable methodology for constructing C–N, C–O, and C–S bonds, serving as a cornerstone reaction in medicinal chemistry and materials science. Benzonitriles—particularly fluorinated derivatives—are privileged electrophiles due to the strong electron-withdrawing nature of the cyano group. This application note details the mechanistic underpinnings, critical reaction parameters, and validated protocols for executing SNAr on benzonitriles, bridging theoretical physical organic chemistry with practical benchtop execution.

Mechanistic Grounding and Causality

To rationally optimize SNAr reactions, one must understand the thermodynamic and kinetic forces dictating the transformation.

  • The Cyano Activation Effect: The –CN group activates the aromatic ring via both inductive electron withdrawal and resonance stabilization. When positioned ortho or para to a leaving group, it stabilizes the accumulating negative charge in the transition state, thereby facilitating nucleophilic attack[1].

  • The "Element Effect" and Leaving Group Hierarchy: Unlike aliphatic SN2 reactions where polarizability dictates leaving group ability (I > Br > Cl > F), SNAr follows the exact opposite trend (F >> Cl ≈ Br > I)[2]. This causality stems from the fact that the rate-determining step is typically the initial nucleophilic addition, not the elimination. Fluorine's extreme electronegativity maximizes the partial positive charge on the ipso-carbon, drastically lowering the activation energy for the incoming nucleophile.

  • Concerted vs. Stepwise Continuum: Classically, SNAr was taught as a strictly stepwise addition-elimination process proceeding through a discrete anionic intermediate (the Meisenheimer complex). However, recent kinetic isotope effect (KIE) studies and density functional theory (DFT) calculations reveal a mechanistic continuum. For moderately electron-deficient substrates like mono-fluorobenzonitriles, the reaction often proceeds via a concerted transition state, bypassing a stable Meisenheimer intermediate[3][4]. This dictates that solvent polarity and general base catalysis play a more nuanced role in transition state stabilization than previously assumed.

SNAr_Mechanism A Fluorobenzonitrile (Electrophile) C Meisenheimer Complex (Stepwise Intermediate) A->C Addition D Concerted Transition State (Alternative Pathway) A->D Concerted B Nucleophile (e.g., Amine) B->C B->D E Substituted Benzonitrile (Product) C->E Elimination F Fluoride Anion (Leaving Group) C->F D->E D->F

Logical relationship of the SNAr mechanistic continuum (Stepwise vs. Concerted).

Reaction Parameters and Optimization Strategy

  • Solvent Selection: Polar aprotic solvents (DMSO, DMF, MeCN) are standard. They effectively solvate the counter-cations (e.g., K⁺, Na⁺) while leaving the anionic or neutral nucleophiles unsolvated, thereby increasing their effective nucleophilicity. For highly reactive polyfluorobenzonitriles, milder solvents like MeCN are preferred to prevent uncontrollable over-substitution[5][6].

  • Base and HF Sequestration: The stoichiometric byproduct of fluoro-SNAr is hydrogen fluoride (HF), which can etch glassware and degrade sensitive functional groups. While K₂CO₃ and K₃PO₄ are standard acid scavengers, scaling up these reactions can be problematic. Advanced protocols utilize calcium propionate or Al₂O₃ as stoichiometric additives to sequester HF as highly insoluble CaF₂ or AlF₃, driving the reaction forward and simplifying workup[7][8].

  • Mechanochemical Alternatives: Recent advancements demonstrate that SNAr on benzonitriles can be performed under solvent-free mechanochemical conditions (ball milling) using Al₂O₃ as a grinding auxiliary, achieving near-quantitative yields in minutes without the need for external heating[7].

SNAr_Workflow A 1. Substrate Selection (Fluorobenzonitriles) C 3. Condition Screening (Solvent & Base) A->C B 2. Nucleophile Choice (Amines, Alkoxides) B->C D 4. HF Sequestration (Ca-Propionate / Al2O3) C->D E 5. Reaction Monitoring (LC-MS / TLC) D->E F 6. Product Isolation (Precipitation / Filtration) E->F

Step-by-step experimental workflow for optimizing SNAr reactions on benzonitriles.

Quantitative Data Summary

The following table synthesizes field-proven reaction conditions for various benzonitrile SNAr transformations, highlighting the flexibility of the methodology across different scales and nucleophiles.

ElectrophileNucleophileSolventBase / AdditiveTemp / TimeYieldRef
4-FluorobenzonitrilePiperazineDMSOCa-propionate100 °C, 23 h>90%[8]
PentafluorobenzonitrilePhenothiazineMeCNK₃PO₄60 °C, 12 h96%[5]
4-FluorobenzonitrileIndoleDMFH₂PO₄⁻120 °C, 24 h85%[3]
4-FluorobenzonitrilePiperidineNone (Milling)Al₂O₃15 Hz, 30 min91%[7]

Experimental Protocols

Protocol A: Scalable Batch Amination (HF Sequestration Method)

This protocol utilizes calcium propionate to safely sequester HF as insoluble CaF₂, preventing glass etching and driving the reaction to completion[8]. This method is highly self-validating; the precipitation of CaF₂ serves as a visual indicator of reaction progress.

Materials:

  • 4-Fluorobenzonitrile (1.0 equiv)

  • Amine nucleophile (e.g., Piperazine, 2.0 equiv)

  • Calcium propionate (1.0 equiv)

  • Anhydrous DMSO (0.5 M relative to electrophile)

  • Methyl tert-butyl ether (MTBE)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend calcium propionate (1.0 equiv) in anhydrous DMSO (0.5 M).

  • Reagent Addition: Add 4-fluorobenzonitrile (1.0 equiv) and the amine nucleophile (2.0 equiv) to the suspension.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 100 °C under an inert nitrogen atmosphere. Stir vigorously for 18–24 hours.

  • Monitoring: Monitor the reaction via LC-MS or TLC (Hexanes/EtOAc). The solution may darken slightly, which is normal for DMSO at elevated temperatures.

  • Quenching & Sequestration: Once complete, cool the reaction mixture to room temperature. Slowly add MTBE (approx. 3 volumes relative to DMSO). This will cause the immediate and heavy precipitation of CaF₂ and unreacted calcium propionate.

  • Isolation: Filter the suspension through a pad of Celite under vacuum. Wash the filter cake with additional MTBE.

  • Purification: Wash the combined organic filtrate with water (3x) to remove DMSO, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the substituted benzonitrile.

Protocol B: Solvent-Free Mechanochemical SNAr

This green-chemistry protocol eliminates the need for high-boiling polar aprotic solvents by utilizing Al₂O₃ as a milling auxiliary, which simultaneously acts as an HF scavenger[7].

Materials:

  • 4-Fluorobenzonitrile (1.0 equiv)

  • Secondary amine (e.g., Piperidine, 1.25 equiv)

  • Basic Al₂O₃ (2.5 g per mmol of substrate)

  • 50 mL ZrO₂ grinding jar with 4 × 1 cm ZrO₂ milling balls

Step-by-Step Methodology:

  • Loading: Add the basic Al₂O₃ to the ZrO₂ grinding jar.

  • Reagent Addition: Add 4-fluorobenzonitrile (1.0 equiv) and the liquid amine (1.25 equiv) directly onto the Al₂O₃ bed. Add the ZrO₂ milling balls.

  • Milling: Seal the jar and place it in a vibratory ball mill. Mill at a frequency of 15 Hz for 30 minutes.

  • Validation Check: Open the jar in a fume hood. The crude mixture should appear as a free-flowing solid dispersion. If clumping is observed, it indicates incomplete consumption of the liquid amine or excess moisture.

  • Extraction: Transfer the solid dispersion to a sintered glass funnel. Wash the solid thoroughly with ethyl acetate (3 × 15 mL) to extract the product.

  • Concentration: Concentrate the combined ethyl acetate washings in vacuo to afford the pure substituted benzonitrile. No aqueous workup is required.

References[7] Vaghi, L., Palomba, E., & Papagni, A. (2024). Al2O3 promoted mechanochemical nucleophilic aromatic substitution. RSC Mechanochemistry. Available Here[5] Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. (2021). MDPI. Available Here[1] Comparative reactivity of Benzonitrile and other aromatic nitriles. (2025). Benchchem.Available Here[2] Nucleophilic Aromatic Substitution—Addition and Identification of an Amine. ResearchGate. Available Here[8] Development of an SNAr Reaction: A Practical and Scalable Strategy to Sequester and Remove HF. White Rose University Consortium. Available Here[3] A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. (2025). Chemical Science (RSC Publishing).Available Here[6] Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. (2021). Preprints.org. Available Here[4] Interrupted SNAr-Alkylation Dearomatization. (2024). JACS Au (ACS Publications). Available Here

Sources

Scale-Up Synthesis of 3,5-Bis(methylsulfonyl)benzonitrile: Process Optimization and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Compound Identifiers: CAS 169696-83-7 / 849924-84-1[1][2]

Strategic Route Selection & Mechanistic Rationale

3,5-Bis(methylsulfonyl)benzonitrile is a highly versatile building block utilized in the synthesis of complex pharmaceutical intermediates, including JAK inhibitors and advanced antipsychotic therapeutics[3][4].

When designing a scale-up route for this compound, the primary challenge lies in the electronic properties of the starting material, 3,5-difluorobenzonitrile. The rate of nucleophilic aromatic substitution (SNAr) is governed by the stability of the Meisenheimer complex[5]. Because the fluorine leaving groups are positioned meta to the electron-withdrawing cyano group, they lack resonance activation and rely solely on inductive effects[5].

Why Thiolation-Oxidation over Direct Sulfination? Direct sulfination using sodium methanesulfinate (NaSO2Me) requires highly forcing conditions (e.g., DMSO at >120 °C) due to the poor nucleophilicity of the sulfinate anion. This often results in sluggish kinetics, incomplete conversion, and a difficult-to-remove mono-substituted impurity profile.

To engineer a self-validating, high-yield scalable process, we employ a Thiolation-Oxidation sequence . Sodium thiomethoxide (NaSMe) is a highly polarizable, "soft" nucleophile capable of rapidly displacing meta-fluorines at much lower temperatures (80 °C)[6]. The resulting thioether intermediate is subsequently oxidized to the target sulfone using a highly efficient, catalytic tungstate/hydrogen peroxide system[3].

Mechanism A 3,5-Difluorobenzonitrile B Meisenheimer Complex (Anionic Intermediate) A->B NaSMe attack C 3-Fluoro-5-(methylthio) benzonitrile B->C - NaF D 3,5-Bis(methylthio) benzonitrile C->D NaSMe attack - NaF

Figure 1: Stepwise S_NAr mechanism via Meisenheimer complex intermediates.

Process Optimization & Quantitative Data

The table below summarizes the empirical data driving the selection of the two-step thiolation-oxidation route over direct sulfination for kilogram-scale manufacturing.

Process ParameterRoute A: Direct SulfinationRoute B: Thiolation-Oxidation (Selected)
Reagents NaSO2Me (2.5 eq)Step 1: NaSMe (2.2 eq) Step 2: H2O2 (5.0 eq), Na2WO4
Solvent / Temp DMSO / 120–140 °CDMF (80 °C) / EtOAc (60 °C)
Overall Yield 45–55%88–92%
Impurity Profile 10-15% mono-substituted impurity<0.5% mono-substituted, high purity
Scalability Poor (High temp, viscous slurries)Excellent (Mild temps, standard reactors)
Safety Profile Safe, but thermally demandingRequires odor control (NaSMe) & exotherm control

Scale-Up Experimental Protocols

The following protocols are designed as self-validating systems . Progression to subsequent steps is strictly gated by defined In-Process Control (IPC) metrics, ensuring technical accuracy and preventing downstream failures.

SynthesisWorkflow SM 3,5-Difluorobenzonitrile (Starting Material) Step1 Step 1: S_NAr + NaSMe (2.2 eq) Solvent: DMF, 80°C SM->Step1 Int1 3,5-Bis(methylthio)benzonitrile (Intermediate) Step1->Int1 >90% Yield Step2 Step 2: Oxidation + H2O2 (30%), Na2WO4 (cat.) Solvent: EtOAc/H2O, 60°C Int1->Step2 Product 3,5-Bis(methylsulfonyl)benzonitrile (Final Product) Step2->Product >95% Yield

Figure 2: Two-step scale-up synthesis workflow for 3,5-Bis(methylsulfonyl)benzonitrile.

Step 1: Synthesis of 3,5-Bis(methylthio)benzonitrile

Causality Note: Sodium thiomethoxide releases toxic and highly odorous methanethiol gas upon contact with moisture. The reaction must be conducted in a sealed reactor vented through a sodium hypochlorite (bleach) scrubber to neutralize evolved gases.

Procedure:

  • Setup: Equip a glass-lined reactor with a mechanical stirrer, temperature probe, nitrogen inlet, and a vent line connected to a 10% NaOCl scrubber.

  • Charge: Add 3,5-difluorobenzonitrile (1.0 kg, 7.19 mol) and anhydrous DMF (5.0 L). Stir to dissolve and cool the jacket to 0–5 °C.

  • Addition: Portion-wise, add Sodium thiomethoxide (1.11 kg, 15.8 mol, 2.2 eq) over 2 hours.

    • Expert Insight: The SNAr reaction is highly exothermic. Controlling the addition rate maintains the internal temperature below 20 °C, preventing thermal runaway and minimizing gas evolution.

  • Heating: Once addition is complete, heat the reactor to 80 °C and maintain for 5 hours.

  • Self-Validation (IPC 1): Sample the mixture and analyze via HPLC. Do not proceed until the mono-substituted intermediate (3-fluoro-5-(methylthio)benzonitrile) is ≤ 1.0% Area Under Curve (AUC).

  • Quench & Isolate: Cool the reactor to 20 °C. Slowly transfer the mixture into a second vessel containing vigorously stirred ice-water (15.0 L). Stir for 1 hour to fully precipitate the product.

  • Filtration: Filter the pale-yellow solid, wash with deionized water (3 × 2 L) to remove DMF and NaF salts, and dry under vacuum at 45 °C to a constant weight. (Expected Yield: ~1.26 kg, 90%).

Step 2: Catalytic Oxidation to 3,5-Bis(methylsulfonyl)benzonitrile

Causality Note: The oxidation of a bis-sulfide to a bis-sulfone requires 4 equivalents of oxygen. Using 30% H2O2 with a sodium tungstate (Na2WO4) catalyst generates peroxotungstic acid in situ. This species is highly electrophilic and selectively oxidizes the sulfur atoms without hydrolyzing the sensitive nitrile group[3].

Procedure:

  • Charge: To a clean reactor, add 3,5-bis(methylthio)benzonitrile (1.20 kg, 6.14 mol), Ethyl Acetate (12.0 L), and Sodium tungstate dihydrate (101 g, 0.31 mol, 0.05 eq). Heat the suspension to 40 °C.

  • Oxidation: Dropwise, add 30% w/w aqueous Hydrogen Peroxide (3.48 kg, 30.7 mol, 5.0 eq) over 3 hours.

    • Expert Insight: This step is violently exothermic. The dropwise addition ensures the generation and consumption of peroxotungstic acid remain in equilibrium, keeping the internal temperature strictly between 50–60 °C.

  • Digestion: Stir the biphasic mixture at 60 °C for an additional 4 hours.

  • Self-Validation (IPC 2): Analyze the organic phase via HPLC. Do not proceed until both the starting material and the intermediate sulfoxide-sulfone species are completely consumed (≤ 0.5% AUC).

  • Peroxide Quench (Critical Safety Step): Cool to 20 °C. Slowly add a 10% aqueous Sodium Sulfite (Na2SO3) solution (2.0 L). Test the organic layer with KI-starch paper to ensure zero residual peroxide. Never concentrate organic solvents containing unquenched peroxides.

  • Workup: Separate the aqueous layer. Wash the organic layer with brine (2 L), dry over anhydrous Na2SO4, and concentrate under reduced pressure to ~3 L.

  • Crystallization: Add Ethanol (3 L) and cool to 0 °C to crystallize the final product. Filter, wash with cold ethanol, and dry under vacuum at 50 °C. (Expected Yield: ~1.51 kg, 95%).

Analytical Validation Parameters

To ensure the trustworthiness of the synthesized batch, the final API intermediate must meet the following analytical specifications:

  • Appearance: White to off-white crystalline powder.

  • HPLC Purity: ≥ 99.0% AUC (Method: C18 column, MeCN/H2O gradient with 0.1% TFA).

  • LC-MS: m/z[M+H]+ calculated for C9H9NO4S2: 260.00; found: 260.0.

  • 1H NMR (400 MHz, DMSO-d6): δ 8.65 (t, J = 1.5 Hz, 1H, Ar-H), 8.52 (d, J = 1.5 Hz, 2H, Ar-H), 3.42 (s, 6H, -SO2CH3).

References

  • Title: Sulfur- and phosphorus-containing FDA approved drugs in the last five years (2020–2024): A journey among small molecules | Source: Taylor & Francis Online | URL: [Link]

  • Title: US9908845B2 - Aryl ethers and uses thereof | Source: Google Patents | URL

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Sulfones from Sulfoxide Impurities

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with sulfoxide impurities in their sulfone synthesis. This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

Introduction: The Challenge of Sulfoxide Impurities

The oxidation of sulfides is a cornerstone method for the synthesis of sulfones, which are crucial structural motifs in many pharmaceuticals and advanced materials.[1][2] This transformation, however, often proceeds through a stable sulfoxide intermediate. Incomplete oxidation can lead to the contamination of the final sulfone product with residual sulfoxide. Due to their similar polarities and structural characteristics, separating sulfones from their corresponding sulfoxides can be a significant purification challenge.[3] This guide provides a comprehensive overview of strategies to both minimize the formation of sulfoxide impurities and effectively remove them post-synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my sulfone synthesis yielding a significant amount of sulfoxide byproduct?

A1: The formation of a sulfoxide byproduct is a common issue and can be attributed to several factors related to reaction kinetics and stoichiometry.[2]

  • Insufficient Oxidant: The oxidation of a sulfide to a sulfone is a two-step process, with the sulfoxide as the intermediate. If an insufficient amount of the oxidizing agent is used, the reaction may stall at the sulfoxide stage.[2]

  • Reaction Time and Temperature: The rate of oxidation from sulfoxide to sulfone can be slower than the initial oxidation of the sulfide. Insufficient reaction time or a temperature that is too low may not provide enough energy to overcome the activation barrier for the second oxidation step. Conversely, excessively high temperatures can sometimes lead to side reactions and degradation.[4]

  • Reactivity of the Substrate: Electron-withdrawing groups on the sulfide can decrease the electron density on the sulfur atom, making the second oxidation to the sulfone more difficult.

  • Choice of Oxidant: Some oxidizing agents are milder and may selectively produce sulfoxides, while others are more powerful and favor the formation of sulfones.[5][6] For example, using one equivalent of meta-chloroperoxybenzoic acid (m-CPBA) often favors the sulfoxide, whereas two or more equivalents will typically yield the sulfone.[7]

Q2: How can I monitor the progress of my reaction to ensure complete conversion to the sulfone?

A2: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. Sulfones are generally more polar than the starting sulfides but less polar than the intermediate sulfoxides. A typical TLC plate will show the sulfide with the highest Rf value, followed by the sulfone, and then the sulfoxide with the lowest Rf value. It is crucial to run a co-spot of the starting material alongside the reaction mixture to accurately identify the spots.

Visualization can be achieved using a UV lamp for UV-active compounds.[8] Staining with a potassium permanganate (KMnO₄) solution is also highly effective, as both sulfides and sulfoxides are oxidizable and will appear as yellow spots on a purple background, while the sulfone will not react.[9]

Q3: What are the key differences in the spectroscopic data for sulfones and sulfoxides?

A3: Several spectroscopic techniques can reliably distinguish between sulfones and sulfoxides:

  • Infrared (IR) Spectroscopy: Sulfones exhibit two characteristic strong stretching bands for the S=O bond, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).[10] In contrast, sulfoxides show a single strong S=O stretching band around 1070-1030 cm⁻¹.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Protons on the carbon atom adjacent (α-protons) to the sulfur are more deshielded in sulfones compared to sulfoxides due to the increased oxidation state of the sulfur.[12][13]

    • ¹³C NMR: The chemical shift of the carbon atom attached to the sulfur (α-carbon) is also significantly different, providing a clear diagnostic tool.[14][15]

    • ¹⁷O NMR: While less common, ¹⁷O NMR shows distinct chemical shifts for the oxygen atoms in sulfoxides and sulfones.[16]

Q4: Are there any safety precautions I should be aware of when performing sulfone synthesis?

A4: Yes, many oxidizing agents used in sulfone synthesis are hazardous and must be handled with care.[17][18]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile gloves are often suitable for incidental contact).[19]

  • Ventilation: Perform all reactions in a well-ventilated fume hood.[20]

  • Storage: Store oxidizing agents away from flammable, combustible, and reducing agents. Do not store them on wooden shelves.[21]

  • Quenching: Be aware of potential exotherms when quenching excess oxidant. The workup procedure should be designed to safely neutralize any remaining reactive species.

Troubleshooting Guides

This section provides detailed protocols for the most common and effective methods for removing sulfoxide impurities from sulfone products.

Workflow for Selecting a Purification Method

The choice of purification method depends on several factors, including the scale of the reaction, the physical properties of the compounds, and the level of purity required. The following flowchart can help guide your decision-making process.

purification_workflow start Crude Sulfone with Sulfoxide Impurity is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes chromatography Perform Flash Column Chromatography is_solid->chromatography No is_recrystallization_effective Is the purity sufficient? recrystallization->is_recrystallization_effective is_recrystallization_effective->chromatography No final_product Pure Sulfone is_recrystallization_effective->final_product Yes is_large_scale Is the scale > 10g? chromatography->is_large_scale chemical_conversion Consider Chemical Conversion is_large_scale->chemical_conversion Yes is_large_scale->final_product No chemical_conversion->final_product

Caption: Decision tree for selecting a purification method.

Protocol 1: Purification by Recrystallization

Recrystallization is often the most straightforward method for purifying solid sulfones, leveraging the subtle differences in solubility between the sulfone and the sulfoxide impurity.

Principle: The desired sulfone should be soluble in a hot solvent and sparingly soluble at room temperature or below, while the sulfoxide impurity ideally remains in solution upon cooling.

Materials:

  • Crude sulfone containing sulfoxide impurity

  • A range of solvents for screening (e.g., ethanol, isopropanol, ethyl acetate, toluene, water, or mixtures thereof)

  • Erlenmeyer flask

  • Heating source (hot plate with a water or oil bath)

  • Buchner funnel and filter flask

  • Filter paper

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will fully dissolve the compound when hot but result in poor solubility when cold. Ethanol/water or isopropanol/water mixtures are often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to just dissolve the solid completely.

  • Decolorization (Optional): If the solution is colored, you can add a small amount of activated carbon and boil for a few minutes. Perform a hot filtration to remove the carbon.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor containing the dissolved sulfoxide.

  • Drying: Dry the purified crystals under vacuum.

Troubleshooting:

  • Oiling Out: If the product separates as an oil instead of crystals, try using a more dilute solution or a different solvent system.

  • Low Recovery: This could be due to using too much solvent or the compound having significant solubility even at low temperatures. Try to minimize the amount of hot solvent used or consider a solvent/anti-solvent system.

  • Impurity Co-precipitation: If the sulfoxide precipitates with the sulfone, the chosen solvent system may not be selective enough. A different solvent or chromatography may be necessary.

Protocol 2: Flash Column Chromatography

Flash chromatography is a highly effective technique for separating sulfones from sulfoxides, especially when recrystallization fails or for non-crystalline products.[22][23]

Principle: The separation is based on the differential partitioning of the sulfone and sulfoxide between a stationary phase (typically silica gel) and a mobile phase. The more polar sulfoxide will have a stronger interaction with the silica gel and elute more slowly than the less polar sulfone.

Materials:

  • Crude sulfone

  • Silica gel (for flash chromatography)

  • Glass column or pre-packed cartridge

  • Solvents for the mobile phase (e.g., hexane, ethyl acetate, dichloromethane)

  • Test tubes or a fraction collector

  • TLC plates and chamber

Step-by-Step Methodology:

  • Develop a TLC Method: Find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives good separation between your sulfone and sulfoxide on a TLC plate. The target sulfone should have an Rf value of approximately 0.2-0.4 for optimal separation on a column.[24]

  • Pack the Column: Prepare a slurry of silica gel in the non-polar component of your mobile phase and carefully pack the column.

  • Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and load it onto the top of the column. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then adding the solid to the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a less polar mixture and gradually increasing the polarity (gradient elution) if necessary to speed up the elution of the more polar sulfoxide.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which contain the pure sulfone.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified sulfone.

Troubleshooting:

  • Poor Separation: If the compounds are co-eluting, the mobile phase may be too polar. Try a less polar solvent system. A longer column or finer silica gel can also improve resolution.

  • Tailing of Spots: This can be caused by overloading the column or interactions with acidic silica. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can help for basic compounds, while a small amount of acetic acid can help for acidic compounds.

  • Product Degradation: Some sensitive compounds may degrade on silica gel.[25] In such cases, using a less acidic stationary phase like alumina or considering reverse-phase chromatography might be beneficial.

Protocol 3: Purification via Chemical Conversion

In some cases, it may be more efficient to chemically convert the sulfoxide impurity into a more easily separable compound.

Option A: Oxidation of the Sulfoxide Impurity to the Desired Sulfone

Principle: If the sulfoxide is an intermediate in the desired reaction, you can treat the crude mixture with an additional amount of a mild oxidizing agent to drive the conversion of the remaining sulfoxide to the sulfone.[22]

Step-by-Step Methodology:

  • Analyze the Crude Mixture: Determine the approximate ratio of sulfone to sulfoxide in your crude product using NMR or by isolating a small sample via preparative TLC.

  • Re-subject to Oxidation: Dissolve the crude mixture in a suitable solvent and add a stoichiometric amount of an oxidizing agent (e.g., m-CPBA or hydrogen peroxide with a suitable catalyst) corresponding to the amount of sulfoxide present.

  • Monitor the Reaction: Follow the disappearance of the sulfoxide spot by TLC.

  • Work-up and Isolation: Once the reaction is complete, perform an appropriate work-up to remove the oxidant and isolate the now-purified sulfone.

Option B: Selective Reduction of the Sulfoxide Impurity to the Sulfide

Principle: It is possible to selectively reduce the sulfoxide back to the starting sulfide without affecting the sulfone. The resulting sulfide is typically much less polar than the sulfone, making separation by chromatography or even recrystallization significantly easier.

Step-by-Step Methodology:

  • Choose a Selective Reducing Agent: Several reagents can selectively reduce sulfoxides in the presence of sulfones. A combination of triflic anhydride and potassium iodide has been shown to be effective.[26]

  • Perform the Reduction: Treat the crude mixture with the chosen reducing agent under the recommended conditions.

  • Monitor the Reaction: Monitor the conversion of the sulfoxide to the sulfide by TLC.

  • Purify the Mixture: After the reaction is complete, perform a standard work-up and then purify the sulfone from the now less-polar sulfide using chromatography or recrystallization.

Data Summary and Comparison

Purification MethodAdvantagesDisadvantagesBest Suited For
Recrystallization Simple, inexpensive, scalable, can yield very pure material.Only suitable for solids, requires finding an appropriate solvent, can have lower yields.Purifying large quantities of solid sulfones with moderate to low levels of impurities.
Flash Chromatography Highly effective for a wide range of compounds, applicable to both solids and oils, offers good control over purity.More time-consuming and resource-intensive than recrystallization, may not be practical for very large scales.Difficult separations, purification of non-crystalline products, and when high purity is essential.
Chemical Conversion Can simplify the purification process by creating a more easily separable mixture.Requires an additional reaction step, may introduce new impurities, requires careful control of stoichiometry.Cases where the polarity difference between the sulfone and sulfoxide is very small, making physical separation difficult.

References

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. [Link]

  • Abraham, R. J., & Reid, M. (2008). 1H Chemical Shifts in NMR. Part 27: Proton Chemical Shifts in Sulfoxides and Sulfones and the Magnetic Anisotropy, Electric Field and Steric Effects of the SO Bond. Magnetic Resonance in Chemistry, 46(10), 923-930. [Link]

  • Grinstein, D., Braverman, S., & Gottlieb, H. E. (1998). NMR identification of trichloromethyl sulfoxides, sulfones and their precursors. Phosphorus, Sulfur and Silicon and the Related Elements, 132(1), 259-263. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of methyl phenyl sulfide (a), methyl phenyl sulfoxide (b), and methyl phenyl sulfone (c). [Link]

  • Dyer, J. C., Harris, D. L., & Evans, S. A. (1982). Oxygen-17 nuclear magnetic resonance spectroscopy of sulfoxides and sulfones. Alkyl substituent-induced chemical-shift effects. The Journal of Organic Chemistry, 47(19), 3660-3664. [Link]

  • Yale Environmental Health & Safety. (2021). Standard Operating Procedure. [Link]

  • ResearchGate. (2025). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of Sulfoxides. [Link]

  • The Chemistry Blog. (2024). Safe Handling of Oxidising Chemicals. [Link]

  • Grand Valley State University. (2015). Oxidizers - Lab Safety. [Link]

  • Fishbein, L., & Fawkes, J. (1965). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. Journal of Chromatography A, 20, 521-527. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Sulfide Oxidation. [Link]

  • Still, I. W. J., & Chau, T. T. (1974). 13C Nuclear Magnetic Resonance Spectra of Organic Sulfur Compounds: Cyclic Sulfides, Sulfoxides, Sulfones, and Thiones. Canadian Journal of Chemistry, 52(12), 2132-2144. [Link]

  • Storemasta. (2024). How do you Store Oxidizing Agents?. [Link]

  • Purrington, S. T., & Glenn, A. G. (1985). MILD SELECTIVE OXIDATION OF SULFIDES TO SULFONES. Organic Preparations and Procedures International, 17(3), 227-230. [Link]

  • ResearchGate. (n.d.). Selective reduction of sulfoxides to sulfides. [Link]

  • Wang, Z., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3394. [Link]

  • de Oliveira, A. B., et al. (2013). A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4. Molecules, 18(10), 12559-12570. [Link]

  • Sato, K., et al. (2003). Method for preparing sulfone or sulfoxide compound. EP1334956B1.
  • ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column?. [Link]

  • Kumar, S., et al. (2022). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. RSC Advances, 12(35), 22935-22940. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzen. [Link]

  • Krishgen Biosystems. (2008). General Methods for Flash Chromatography Using Disposable Columns. [Link]

  • University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. [Link]

  • Kupwade, R. V. (2019). A Concise Review on Synthesis of Sulfoxides and Sulfones with Special Reference to Oxidation of Sulfides. Journal of Chemical Reviews, 1(2), 99-113. [Link]

  • University of California, Irvine. (n.d.). TLC Visualization Solutions. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]

  • Yashwantrao Chavan College of Science, Karad. (n.d.). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an. [Link]

  • Biotage. (2025). Successful flash chromatography. [Link]

  • ResearchGate. (n.d.). Sulfones and Sulfoxides. [Link]

  • WO2021037682A1. (2021). A process for purifying crude 4,4'-dichlorodiphenyl sulfone.
  • Baran, P. S. (2016). Sulfone Synthesis Advances. [Link]

  • Baran Lab. (2020). Modern Sulfone Synthesis Focused on SO Surrogates. [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • University of California, Los Angeles. (n.d.). TLC Stains. [Link]

  • Yashwantrao Chavan College of Science, Karad. (n.d.). Catalyst-free oxidation of sulfides to sulfoxides and diethylamine-catalyzed oxidation of sulfides to sulfones using Oxone as an. [Link]

  • Taylor & Francis. (n.d.). Sulfones – Knowledge and References. [Link]

  • Google Patents. (n.d.).
  • ACS Publications. (2025). Enhanced Antimicrobial Efficacy of Sulfones and Sulfonamides via Cage-Like Silsesquioxane Incorporation. [Link]

  • National Center for Biotechnology Information. (n.d.). Organosulfur Materials with High Photo- and Photo-Oxidation Stability: 10-Anthryl Sulfoxides and Sulfones and Their Photophysical Properties Dependent on the Sulfur Oxidation State. [Link]

Sources

Module 1: Transition-Metal Catalyzed Cyanation of Aryl Halides

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Optimization Support Center. As drug development accelerates, the reliable synthesis of aryl nitriles—a critical pharmacophore and synthetic intermediate—remains a persistent bottleneck. Whether you are scaling up a transition-metal catalyzed cyanation or performing a classic amide dehydration, byproduct formation can severely compromise your yield and purity.

This guide provides mechanistic troubleshooting, causality-driven solutions, and self-validating protocols to eliminate byproduct formation in your benzonitrile workflows.

Q: I am observing significant amounts of unreacted starting material and biaryl (homocoupling) byproducts during the Pd-catalyzed cyanation of aryl bromides. How can I shift the selectivity toward the benzonitrile product?

The Causality: This is a classic manifestation of catalyst poisoning competing with the productive catalytic cycle. In palladium-catalyzed cyanation, the cyanide ion (CN⁻) is a strong σ-donor and π-acceptor. If the concentration of dissolved CN⁻ in the reaction mixture is too high, it coordinates irreversibly to the Pd(0) or Pd(II) intermediates, forming inactive [Pd(CN)n]²⁻ complexes [[1]](). Conversely, if the active catalyst is starved of cyanide to prevent this poisoning, the Pd(II)-aryl intermediate has an extended lifetime. This increases the probability of transmetalation with another aryl species, leading to the reductive elimination of biaryl homocoupling products.

The Solution: You must maintain a strictly controlled, low concentration of active cyanide in the solution. This is achieved by using less soluble cyanide sources like Zn(CN)₂ or non-toxic K₄[Fe(CN)₆] [[2]](). Furthermore, employing bulky, electron-rich phosphine ligands (such as tBu-XPhos) sterically prevents the binding of multiple cyanide ions to the palladium center, allowing efficient cross-coupling without deactivation 3.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd Poison Catalyst Deactivation [Pd(CN)n]²⁻ Pd0->Poison Excess CN⁻ PdII_Ar Pd(II)-Aryl Complex OxAdd->PdII_Ar Transmet Transmetalation (CN Source) PdII_Ar->Transmet PdII_Ar->Poison Excess CN⁻ Homocouple Biaryl Homocoupling Byproduct PdII_Ar->Homocouple Low CN⁻ / Slow Transmetalation PdII_Ar_CN Pd(II)-Aryl-Cyanide Transmet->PdII_Ar_CN RedElim Reductive Elimination PdII_Ar_CN->RedElim RedElim->Pd0 Regeneration Product Benzonitrile Product RedElim->Product

Caption: Catalytic cycle of Pd-catalyzed cyanation highlighting byproduct and deactivation pathways.

Self-Validating Protocol: Mild Palladium-Catalyzed Cyanation

Based on the optimized aqueous-media protocol by Cohen & Buchwald 4.

  • Preparation: In a dry Schlenk flask under inert atmosphere (N₂ or Ar), combine the aryl halide (1.0 equiv), Zn(CN)₂ (0.66 equiv), and the Pd precatalyst/ligand system (e.g., tBuXPhos Pd G3, 2–5 mol%).

  • Solvent Addition: Add a degassed aqueous solvent mixture (H₂O/THF 5:1). Validation Check: The aqueous environment is critical; it dissolves the cyanide source at a controlled rate, preventing immediate catalyst poisoning 3.

  • Reaction: Stir the reaction at 40 °C. Monitor the consumption of the aryl halide via GC/MS or TLC.

  • Quench & Extraction: Once complete, quench the reaction with saturated aqueous Na₂CO₃ to neutralize any residual acidic species and extract with Ethyl Acetate (EtOAc).

  • Purification: Dry the organic layer over anhydrous MgSO₄, concentrate, and purify via flash column chromatography to isolate the pure benzonitrile.

Module 2: Dehydration of Benzamides

Q: My dehydration of benzamide using P₂O₅ yields a dark, charred mixture with a significant benzoic acid byproduct. How do I prevent this?

The Causality: You are experiencing a combination of localized overheating and subsequent hydrolysis. P₂O₅ is a highly aggressive dehydrating agent. Under conventional conductive heating, localized hot spots cause the thermal decomposition (charring) of both the benzamide and the resulting benzonitrile. Furthermore, as P₂O₅ hydrates, it forms metaphosphoric acid 5. If the reaction is not strictly anhydrous or if the workup is delayed, the highly electrophilic nitrile carbon is susceptible to nucleophilic attack by residual water, hydrolyzing the benzonitrile back into benzoic acid [[6]]().

The Solution: Transitioning to microwave irradiation allows for rapid, volumetric heating. This reduces the reaction time from hours to mere minutes, entirely bypassing the kinetic window where charring occurs 7. Immediate alkaline quenching during workup is mandatory to prevent hydrolysis.

G Start Issue: Low Benzonitrile Yield Check1 Is Benzamide Consumed? Start->Check1 NoConsume Action: Increase Temp or Use Stronger Dehydrating Agent Check1->NoConsume No YesConsume Identify Major Byproduct Check1->YesConsume Yes Hydrolysis Benzoic Acid (Hydrolysis) YesConsume->Hydrolysis Charring Charring / Decomposition YesConsume->Charring FixHydro Action: Ensure Anhydrous Setup Immediate Alkaline Quench Hydrolysis->FixHydro FixChar Action: Switch to Microwave or Milder Agent (SOCl₂) Charring->FixChar

Caption: Troubleshooting logic tree for resolving low yields in benzamide dehydration.

Self-Validating Protocol: Microwave-Assisted Dehydration

Based on rapid-synthesis protocols for high-yield amide dehydration 8, 7.

  • Preparation: Intimately mix benzamide (1.0 equiv) and Phosphorus Pentoxide (P₂O₅) in a microwave-safe vessel. No solvent is required (neat reaction).

  • Irradiation: Irradiate the mixture in a dedicated laboratory microwave reactor at 220–240 °C for exactly 1 to 2.5 minutes 9. Validation Check: Do not exceed 240 °C, as the acceleration effect plateaus and decomposition risks increase 7.

  • Cooling: Allow the vessel to cool to room temperature immediately to halt the reaction kinetics.

  • Alkaline Quench: Carefully quench the reaction mixture by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. This neutralizes the resulting metaphosphoric acid and prevents the hydrolysis of the newly formed nitrile 8.

  • Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the benzonitrile product.

Module 3: Sandmeyer Reaction (Aniline to Benzonitrile)

Q: I am getting low yields of benzonitrile and high amounts of phenol and azo byproducts during the Sandmeyer reaction. What is going wrong?

The Causality: The issue lies in the thermal instability of the diazonium intermediate and improper stoichiometry. Diazonium salts are highly thermally labile. If the temperature during diazotization exceeds 5 °C, the diazonium salt decomposes, reacting with water to form phenols 6. Azo compounds form when the diazonium salt couples with unreacted, electron-rich aniline. This occurs if the addition of sodium nitrite is too slow or if the acid concentration is insufficient to keep the aniline fully protonated (as an anilinium ion), which normally prevents it from acting as a nucleophile.

The Solution: Maintain a strict temperature range of 0–5 °C during the entire diazotization process. Ensure a sufficient excess of strong acid (e.g., HCl) is present to keep all unreacted aniline protonated, thereby disabling its nucleophilicity and preventing azo coupling 6.

Quantitative Comparison of Synthesis Methods

Use the following data table to select the most appropriate synthesis route based on your available equipment and tolerance for specific byproducts.

Synthesis RouteReagents / CatalystTemp (°C)TimeTypical YieldPrimary Byproducts & Risks
Pd-Catalyzed Cyanation Aryl Halide, Zn(CN)₂, Pd/tBuXPhos401–24 h85–95%Biaryls (Homocoupling), Catalyst Poisoning
Pd-Catalyzed Cyanation Aryl Chloride, K₄[Fe(CN)₆], Pd/CM-phos7012–24 h80–90%Dehalogenated Arenes
Benzamide Dehydration Benzamide, P₂O₅ (Microwave)220–2401–2.5 min~90%Benzoic Acid (Hydrolysis), Charring
Sandmeyer Reaction Aniline, NaNO₂, CuCN0–5 → 602–4 h60–80%Phenols, Azo Compounds, Biaryls

References

  • Cohen, D. T., & Buchwald, S. L. (2015). "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters, 17(2), 202-205.[Link]

  • Schuchardt, U., et al. "Preparation of Benzonitrile by Dehydration of Benzamide with Phosphorus Pentoxide in Microwave Medium." ResearchGate. [Link]

  • Littke, A. F., et al. "A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides." PMC - NIH.[Link]

  • ScienceMadness. "Synthesis of benzonitrile by P2O5 dehydration of benzamide - another perplexing failure." ScienceMadness Forums.[Link]

  • Yeung, P., et al. (2011). "A mild and efficient palladium-catalyzed cyanation of aryl chlorides with K4[Fe(CN)6]." Semantic Scholar.[Link]

Sources

troubleshooting low purity in 3,5-Bis(methylsulfonyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic bottlenecks encountered during the synthesis of 3,5-Bis(methylsulfonyl)benzonitrile .

This highly functionalized building block is critical in pharmaceutical and agrochemical development. Achieving high purity requires strict control over nucleophilic aromatic substitution (SNAr) regioselectivity and chemoselective oxidation.

Part 1: Mechanistic Pathways & Causality

To effectively troubleshoot low purity, we must first understand the causality governing the two primary synthetic pathways:

  • The Direct Sulfination Route: This involves the direct SNAr of 3,5-difluorobenzonitrile with sodium methanesulfinate. While the first fluorine is rapidly displaced, the second substitution is kinetically bottlenecked. Although the newly installed sulfonyl group is strongly electron-withdrawing (which theoretically activates the ring for further attack), its significant steric bulk physically shields the remaining C-F bond . Pushing this reaction requires high heat, which risks side reactions.

  • The Two-Step Thioether Route: A milder alternative where 3,5-difluorobenzonitrile is reacted with sodium thiomethoxide to form a bis-thioether intermediate 1[1]. This is followed by exhaustive oxidation to the bis-sulfone2[2]. Purity issues here almost exclusively stem from incomplete oxidation.

SynthesisPathway cluster_direct Direct Sulfination Route cluster_twostep Two-Step Thioether Route SM 3,5-Difluorobenzonitrile (Starting Material) NaSO2Me Sodium Methanesulfinate (DMSO, 100°C) SM->NaSO2Me NaSMe Sodium Thiomethoxide (DMF, 80°C) SM->NaSMe MonoImp Mono-substituted Impurity (Incomplete SNAr) NaSO2Me->MonoImp <2.0 eq, Low Temp HydroImp1 Amide/Acid Impurity (Nitrile Hydrolysis) NaSO2Me->HydroImp1 Trace H2O Target 3,5-Bis(methylsulfonyl)benzonitrile (Target Product) NaSO2Me->Target >2.5 eq, Dry ThioE 3,5-Bis(methylthio)benzonitrile (Intermediate) NaSMe->ThioE SNAr Ox Oxidation (mCPBA or Oxone) ThioE->Ox SulfoxideImp Mixed Sulfoxide Impurity (Under-oxidation) Ox->SulfoxideImp <4.0 eq Oxidant Ox->Target >4.0 eq Oxidant

Reaction pathways for 3,5-Bis(methylsulfonyl)benzonitrile synthesis and common impurities.

Part 2: Troubleshooting FAQs

Q1: My final product contains 15-20% of a mono-substituted impurity. How do I drive the direct sulfination to completion? A1: The mono-substituted intermediate (3-fluoro-5-(methylsulfonyl)benzonitrile) is highly sterically hindered. If you are using exactly 2.0 equivalents of sodium methanesulfinate, the reaction will stall. Causality & Fix: Sodium methanesulfinate is prone to partial thermal decomposition at elevated temperatures 3[3]. You must use a stoichiometric excess (>2.8 equivalents ) and maintain the reaction strictly between 100–105 °C in anhydrous DMSO. Do not exceed 110 °C, or reagent decomposition will outpace the SNAr kinetics.

Q2: LC-MS analysis shows an impurity with a mass +18 Da relative to the target. What is this, and how do I prevent it? A2: A mass increase of +18 Da corresponds to the hydrolysis of the nitrile group (-CN) to a primary amide (-CONH₂). Causality & Fix: Nitriles are susceptible to hydrolysis under basic, aqueous conditions at high heat. Sodium methanesulfinate is mildly basic. If your DMSO or reagents contain trace water, the cyano group will hydrolyze. To prevent this, use strictly anhydrous solvents (stored over molecular sieves), dry your sodium methanesulfinate in a vacuum oven prior to use, and conduct the reaction under an argon or nitrogen atmosphere.

Q3: I am using the two-step thioether route. My HPLC shows multiple closely eluting peaks just before the target product. Why? A3: You are observing under-oxidation. The oxidation of a thioether to a sulfone proceeds stepwise via a sulfoxide intermediate. The second oxidation step (sulfoxide → sulfone) is significantly slower due to the electron-withdrawing nature of the newly formed sulfoxide. Causality & Fix: If you observe peaks at M-16 Da or M-32 Da, you have residual mixed sulfoxide/sulfone species. Ensure you are using >4.5 equivalents of mCPBA or Oxone, and allow sufficient reaction time (minimum 16 hours at room temperature).

Part 3: Quantitative Data & Impurity Profiling

Impurity ProfileRelative Mass (Δ Da)Root CauseMitigation Strategy
Mono-substituted -78 DaSteric hindrance stalling SNAr; reagent decomposition.Use >2.8 eq CH₃SO₂Na; maintain 105 °C; extend reaction time.
Primary Amide +18 DaNitrile hydrolysis due to trace water + basic nucleophile.Use anhydrous DMSO; dry reagents in vacuum oven; inert atmosphere.
Carboxylic Acid +19 DaSevere nitrile hydrolysis (over-reaction of the amide).Avoid temperatures >110 °C; strictly exclude water.
Mixed Sulfoxides -16 Da or -32 DaIncomplete oxidation of the bis-thioether intermediate.Use >4.5 eq mCPBA/Oxone; monitor IPC until intermediate fully consumed.

Part 4: Self-Validating Experimental Protocols

Below are the optimized, self-validating methodologies for both synthetic routes. Each protocol contains built-in In-Process Controls (IPCs) and safety quenches to ensure both chemical integrity and operator safety.

Protocol A: Direct Sulfination Route (One-Step)
  • Preparation: Flame-dry a 250 mL round-bottom flask. Charge with 3,5-difluorobenzonitrile (1.0 eq, 10 mmol) and anhydrous DMSO (50 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add rigorously dried sodium methanesulfinate (2.8 eq, 28 mmol) in one portion.

  • Reaction: Heat the mixture to 105 °C.

  • In-Process Control (IPC): After 12 hours, sample 50 µL, dilute in MeCN, and analyze via LC-MS. Self-Validation: The reaction is deemed complete only when the mono-substituted intermediate is <2% by UV area. If >2%, add an additional 0.5 eq of sodium methanesulfinate and stir for 4 hours.

  • Workup: Cool the mixture to room temperature. Slowly pour the reaction into 250 mL of vigorously stirred ice-water. The product will precipitate as a white/off-white solid.

  • Isolation: Filter the solid, wash extensively with cold distilled water (3 x 50 mL) to remove residual DMSO and salts, and dry under high vacuum at 50 °C.

Protocol B: Two-Step Thioether & Oxidation Route

Step 1: Thioether Formation

  • Dissolve 3,5-difluorobenzonitrile (1.0 eq, 10 mmol) in anhydrous DMF (40 mL) and cool to 0 °C.

  • Slowly add sodium thiomethoxide (2.2 eq, 22 mmol) portion-wise to control the mild exotherm.

  • Heat to 80 °C for 4 hours.

  • Quench with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate to yield 3,5-bis(methylthio)benzonitrile.

Step 2: Exhaustive Oxidation

  • Dissolve the crude thioether intermediate in Dichloromethane (DCM, 100 mL) and cool to 0 °C.

  • Portion-wise, add mCPBA (77% purity, 4.5 eq based on active oxidant) over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Safety Quench (Critical): Add 50 mL of saturated aqueous sodium sulfite (Na₂SO₃) and stir vigorously for 30 minutes. Self-Validation: Test the organic layer with peroxide indicator strips. It must read 0 ppm before proceeding to prevent thermal runaway during concentration.

  • Wash the organic layer with saturated NaHCO₃ (3 x 50 mL) to remove m-chlorobenzoic acid, dry over MgSO₄, and concentrate to yield the highly pure bis-sulfone target.

Part 5: References

  • Mechanistic insights into amination via nucleophilic aromatic substitution - Reaction Chemistry & Engineering. Source:

  • Cu Mediated Ullmann Type Cross Coupling and Industrial Applications in Route Design Process Development. Source: 3

  • US9908845B2 - Aryl ethers and uses thereof. Source:1

  • Dibutyl sulfone | 598-04-9 - Benchchem (Oxidation methodologies). Source: 2

Sources

Validation & Comparative

Spectral Comparison Guide: 3,5-Bis(methylsulfonyl) vs. 3,5-Bis(trifluoromethyl) Benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently guide research teams in the structural characterization of heavily functionalized aromatic building blocks. Both 3,5-bis(methylsulfonyl)benzonitrile and 3,5-bis(trifluoromethyl)benzonitrile represent highly electron-deficient scaffolds extensively utilized in medicinal chemistry, agrochemicals, and transition-metal catalysis—often serving as non-innocent or strongly withdrawing ligands, as demonstrated in [1].

While both molecules share a benzonitrile core with meta-substituted electron-withdrawing groups (EWGs), the fundamental nature of these EWGs dictates distinct spectral signatures. The trifluoromethyl (-CF₃) group is purely inductively withdrawing (-I), whereas the methylsulfonyl (-SO₂CH₃) group withdraws electron density through both inductive and mesomeric (-I, -M) effects.

This guide provides an objective, data-driven comparison of their NMR and FT-IR profiles, underpinned by self-validating experimental protocols designed to ensure absolute data integrity.

Experimental Methodologies & Self-Validating Protocols

To guarantee reproducibility and trustworthiness, the following protocols are engineered as self-validating systems. Every step incorporates internal checks to prevent artifacts.

Protocol A: Quantitative Multinuclear NMR (¹H, ¹³C, ¹⁹F)
  • Solvent Selection (Causality): Dissolve 15 mg of the analyte in 0.6 mL of Dichloromethane-d₂ (CD₂Cl₂). Why CD₂Cl₂ over standard CDCl₃? Heavily electron-deficient aromatics often suffer from poor solubility and π-π stacking in chloroform, leading to broadened NMR lines. CD₂Cl₂ disrupts these aggregates, yielding sharper resonances.

  • Internal Standardization: Add 0.05% v/v Tetramethylsilane (TMS) and Trichlorofluoromethane (CFCl₃).

  • Acquisition: Acquire spectra at 298 K using a 400 MHz spectrometer.

  • Self-Validation Check: Lock the spectrometer to the deuterium signal of CD₂Cl₂ (5.32 ppm) and reference strictly to the TMS (0.00 ppm) and CFCl₃ (0.00 ppm) peaks. By integrating the internal standard to 1.00, the analyst establishes a self-validating quantitative reference that eliminates chemical shift drift caused by temperature or magnetic field inhomogeneities.

Protocol B: Attenuated Total Reflectance (ATR) FT-IR
  • Preparation: Ensure the diamond ATR crystal is cleaned with isopropanol and allowed to evaporate completely.

  • Background Acquisition (Causality): Acquire a 32-scan background spectrum immediately prior to the sample. Why? ATR-FTIR prevents moisture absorption (hygroscopicity) common in KBr pellets, which can obscure the 3000-3500 cm⁻¹ region and artificially shift the C≡N stretching frequency due to hydrogen bonding.

  • Sample Scanning: Apply the neat solid sample to the crystal, apply consistent anvil pressure, and acquire 32 scans from 4000 to 400 cm⁻¹.

  • Self-Validation Check: Inspect the ~2350 cm⁻¹ region. If the atmospheric CO₂ doublet appears inverted or positive in the final spectrum, the background subtraction is invalid. The acquisition must be automatically halted, the crystal recleaned, and the background re-acquired.

SpectralWorkflow Prep Sample Preparation (Internal Stds: TMS, CFCl3) NMR Multinuclear NMR (1H, 13C, 19F) Prep->NMR Aliquot A IR ATR FT-IR (Background Subtracted) Prep->IR Aliquot B Process Spectral Processing (Phase/Baseline Correction) NMR->Process IR->Process Validate Orthogonal Validation (Structural Confirmation) Process->Validate

Figure 1: Self-validating spectral acquisition workflow for benzonitrile derivatives.

Spectral Data Comparison

The divergent electronic properties of the -CF₃ and -SO₂CH₃ groups manifest clearly across all spectroscopic modalities. Below is the comparative data synthesized from established structural databases like [2] and primary literature[1].

Table 1: ¹H and ¹⁹F NMR Signatures (CD₂Cl₂, 400 MHz)
Spectral Feature3,5-Bis(methylsulfonyl)benzonitrile3,5-Bis(trifluoromethyl)benzonitrile
H2, H6 (Aromatic) ~8.46 ppm (d, J = 1.8 Hz, 2H)8.16 ppm (br s, 2H)
H4 (Aromatic) ~8.86 ppm (t, J = 1.8 Hz, 1H)8.15 ppm (br s, 1H)
Aliphatic Protons 3.15 ppm (s, 6H, -SO₂CH ₃)None
¹⁹F NMR None-62.8 ppm (s, 6F, -CF ₃)

Mechanistic Insight: The -SO₂CH₃ groups exert a stronger overall deshielding effect on the aromatic ring protons compared to -CF₃. In 3,5-bis(trifluoromethyl)benzonitrile, the aromatic protons resonate tightly overlapping around 8.15–8.16 ppm[1]. In contrast, the -SO₂CH₃ derivative pushes the aromatic protons significantly further downfield (H4 approaching ~8.86 ppm) due to the combined inductive and resonance withdrawal (-I, -M). The presence of the sharp 6H singlet at 3.15 ppm provides an immediate, definitive diagnostic handle for the sulfonyl derivative.

Table 2: ¹³C NMR Signatures (CD₂Cl₂, 100 MHz)
Carbon Position3,5-Bis(methylsulfonyl)benzonitrile3,5-Bis(trifluoromethyl)benzonitrile
C1 (C-CN) ~116.0 ppm (s)114.5 ppm (s)
C2, C6 ~132.5 ppm (s)131.2 ppm (q, J ~ 3.5 Hz)
C3, C5 (C-EWG) ~143.0 ppm (s)133.0 ppm (q, J ~ 34 Hz)
C4 ~131.0 ppm (s)125.5 ppm (m)
Nitrile (-C≡N) ~115.5 ppm (s)116.2 ppm (s)
Substituent Carbon ~44.0 ppm (s, -SO₂C H₃)122.5 ppm (q, J ~ 273 Hz, -C F₃)

Mechanistic Insight: The ¹³C spectrum of the -CF₃ derivative is characterized by extensive heteronuclear spin-spin splitting (¹³C-¹⁹F coupling). The trifluoromethyl carbon itself appears as a massive quartet (J ~ 273 Hz), and this splitting cascades to the ipso (C3/C5) and ortho (C2/C6) carbons. The methylsulfonyl derivative lacks this complex splitting, yielding clean singlets for all aromatic carbons and a distinct aliphatic peak at ~44 ppm.

Table 3: ATR FT-IR Vibrational Modes
Vibrational Mode3,5-Bis(methylsulfonyl)benzonitrile3,5-Bis(trifluoromethyl)benzonitrile
C≡N Stretch ~2235 cm⁻¹ (sharp, medium)~2245 cm⁻¹ (sharp, medium)
C-H Aromatic ~3080, 3010 cm⁻¹ (weak)~3090, 3050 cm⁻¹ (weak)
EWG Asymmetric ~1320 cm⁻¹ (S=O asym stretch)~1280 cm⁻¹ (C-F stretch, very strong)
EWG Symmetric ~1150 cm⁻¹ (S=O sym stretch)~1130 cm⁻¹ (C-F stretch, very strong)
Aliphatic C-H ~2930 cm⁻¹ (CH₃ stretch)None

Mechanistic Insight: While both compounds exhibit the characteristic nitrile stretch near 2240 cm⁻¹, the fingerprint region is entirely distinct. The -CF₃ groups produce intensely strong, broad C-F stretching bands between 1100–1300 cm⁻¹ that often dominate the entire spectrum. The -SO₂CH₃ groups yield two distinct, sharp bands corresponding to the asymmetric (~1320 cm⁻¹) and symmetric (~1150 cm⁻¹) S=O stretches, alongside weak aliphatic C-H stretches just below 3000 cm⁻¹.

ElectronicEffects Core Benzonitrile Core CF3 -CF3 Groups (Inductive Withdrawal, -I) Core->CF3 Substitution SO2Me -SO2CH3 Groups (Inductive & Resonance, -I, -M) Core->SO2Me Substitution NMR_CF3 19F Signature 13C C-F Coupling Broad IR C-F Bands CF3->NMR_CF3 Spectral Impact NMR_SO2 1H Methyl Singlet Downfield Aromatic Shifts Sharp S=O IR Bands SO2Me->NMR_SO2 Spectral Impact

Figure 2: Divergent electronic effects of -CF3 and -SO2CH3 on spectral signatures.

Conclusion

Differentiating 3,5-bis(methylsulfonyl)benzonitrile from 3,5-bis(trifluoromethyl)benzonitrile relies on recognizing the distinct electronic and structural contributions of their respective EWGs. The -CF₃ derivative is uniquely identified by its ¹⁹F NMR signature, massive ¹³C-¹⁹F quartets, and dominant C-F IR bands. Conversely, the -SO₂CH₃ derivative is immediately recognizable by its diagnostic 3.15 ppm ¹H methyl singlet, lack of heteronuclear ¹³C splitting, and sharp S=O stretching frequencies. By employing the self-validating protocols outlined above, researchers can ensure absolute confidence in their structural assignments.

References

  • Turlington, C. R., et al. "Probing the Oxidation Chemistry of Half-Sandwich Iridium Complexes with Oxygen Atom Transfer Reagents." Inorganic Chemistry, ACS Publications, 2014.[Link]

  • National Center for Biotechnology Information. "3,5-Bis(trifluoromethyl)benzonitrile | C9H3F6N | CID 96746." PubChem, 2025.[Link]

Sources

A Comparative Guide to Ligand-Receptor Interactions: Fenobam and 3,5-Bis(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Analysis for Researchers and Drug Development Professionals

Introduction to the Compounds

Fenobam is a selective, non-competitive antagonist of the mGluR5.[1][2][3] Originally developed as a non-benzodiazepine anxiolytic, its mechanism of action was later identified as a negative allosteric modulator (NAM) of the mGluR5.[2][4][5] It acts at an allosteric site within the seven-transmembrane domain of the receptor, a site also recognized by the prototypical mGluR5 antagonist, 2-methyl-6-(phenylethynyl)-pyridine (MPEP).[4][5][6] Fenobam has demonstrated analgesic, anxiolytic, and antidepressant-like effects in preclinical models.[1][2][3][7]

3,5-Bis(methylsulfonyl)benzonitrile is an aromatic organic compound.[8][9] Unlike Fenobam, its biological targets and pharmacological activity are not extensively characterized in publicly accessible scientific literature. Its chemical structure, featuring two methylsulfonyl groups and a nitrile group on a benzene ring, suggests potential for various molecular interactions, but its binding affinity for any specific receptor, including mGluR5, remains to be determined.

Binding Affinity Profile: Fenobam as the Archetype

The binding affinity of Fenobam for the mGluR5 has been robustly characterized using radioligand binding assays. These assays directly measure the interaction between a radiolabeled ligand and its receptor. The key parameters derived from these studies are the dissociation constant (Kd), which represents the concentration of ligand at which 50% of the receptors are occupied at equilibrium, and the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), which quantify the compound's ability to inhibit the binding of another ligand or receptor function, respectively.

CompoundReceptorSpeciesAssay TypeAffinity MetricValue (nM)Reference
FenobammGluR5Human[3H]Fenobam Saturation BindingKd31 ± 4[4][5]
FenobammGluR5Rat[3H]Fenobam Saturation BindingKd54 ± 6[4][5]
FenobammGluR5HumanFunctional (Calcium Mobilization)IC5058 ± 2[4][5]
FenobammGluR5HumanInverse Agonist ActivityIC5084 ± 13[4][5]
FenobammGluR5Human[3H]MPEP DisplacementKi6.7 ± 0.7[4][5]

These data firmly establish Fenobam as a high-affinity ligand for the mGluR5. The low nanomolar values for both direct binding (Kd) and functional inhibition (IC50) underscore its potency.

Determining the Binding Affinity of a Novel Compound: A Proposed Workflow for 3,5-Bis(methylsulfonyl)benzonitrile

For a compound with an unknown binding profile like 3,5-Bis(methylsulfonyl)benzonitrile, a systematic experimental approach is required. The following workflow, based on established methodologies for mGluR5 antagonists, outlines the necessary steps to determine its binding affinity.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Affinity Determination cluster_2 Phase 3: Direct Binding (Optional) A Compound Acquisition & Purity Analysis B Selection of Target & Radioligand (e.g., mGluR5 and [3H]MPEP) A->B C Single-Point Competition Assay (High Concentration) B->C D Assessment of Significant Displacement C->D E Multi-Point Competition Assay (Dose-Response Curve) D->E If Displacement >50% F Calculation of IC50 Value E->F G Cheng-Prusoff Equation to Determine Ki F->G H Radiolabeling of Novel Compound (e.g., with 3H or 125I) I Saturation Binding Assay H->I J Scatchard or Nonlinear Regression Analysis I->J K Determination of Kd and Bmax J->K

Caption: Experimental workflow for determining the binding affinity of a novel compound.

Experimental Protocol: Radioligand Competition Binding Assay

This protocol describes a competition binding assay to determine the affinity of a test compound (e.g., 3,5-Bis(methylsulfonyl)benzonitrile) for the mGluR5 by measuring its ability to displace a known radioligand (e.g., [3H]MPEP).

Materials:

  • HEK293 cells stably expressing human mGluR5.

  • Assay Buffer: 50 mM Tris-HCl, 0.9% NaCl, pH 7.4.

  • Radioligand: [3H]MPEP (specific activity ~40-50 Ci/mmol).

  • Test Compound: 3,5-Bis(methylsulfonyl)benzonitrile.

  • Non-specific Binding Control: Unlabeled MPEP (10 µM).

  • 96-well plates.

  • Glass fiber filters (e.g., GF/C).

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK293-hmGluR5 cells.

    • Homogenize cells in ice-cold hypotonic buffer and centrifuge to pellet membranes.

    • Wash the membrane pellet multiple times by resuspension and centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Assay Setup:

    • Prepare serial dilutions of the test compound (3,5-Bis(methylsulfonyl)benzonitrile) in assay buffer.

    • In a 96-well plate, add in the following order:

      • Assay buffer.

      • Test compound at various concentrations (or assay buffer for total binding, or unlabeled MPEP for non-specific binding).

      • Radioligand ([3H]MPEP) at a final concentration near its Kd.

      • Cell membrane preparation (typically 20-40 µg of protein per well).

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway Context: mGluR5

Understanding the signaling pathway of the target receptor is crucial for interpreting binding data. mGluR5 is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11.

cluster_0 cluster_1 Cell Membrane cluster_2 Glutamate Glutamate Receptor mGluR5 Glutamate->Receptor binds (orthosteric site) Fenobam Fenobam (NAM) Fenobam->Receptor binds (allosteric site) G_protein Gαq/11 Receptor->G_protein activates PLC PLC G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: Simplified mGluR5 signaling pathway and the inhibitory action of Fenobam.

Upon binding of the endogenous ligand glutamate to the orthosteric site, mGluR5 activates Gαq/11. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). Fenobam, as a negative allosteric modulator, binds to a different site on the receptor and inhibits this signaling cascade, even in the presence of glutamate.

Conclusion and Future Directions

Fenobam serves as an excellent case study of a potent and selective mGluR5 negative allosteric modulator with a well-defined binding affinity in the low nanomolar range. In contrast, 3,5-Bis(methylsulfonyl)benzonitrile represents the vast chemical space of compounds with uncharacterized pharmacological profiles. The absence of binding data for this compound underscores the importance of systematic experimental evaluation.

The provided workflow and detailed protocol offer a clear and actionable path for researchers to determine the binding affinity of novel compounds like 3,5-Bis(methylsulfonyl)benzonitrile. Such studies are critical first steps in elucidating a compound's mechanism of action and assessing its therapeutic potential. Future research should focus on performing these binding assays to ascertain whether 3,5-Bis(methylsulfonyl)benzonitrile interacts with mGluR5 or other neurologically relevant targets. This will not only shed light on the compound's own properties but also contribute to the broader understanding of structure-activity relationships in drug design.

References

  • The Metabotropic Glutamate Receptor Subtype 5 Antagonist Fenobam Is Analgesic and Has Improved in Vivo Selectivity Compared with the Prototypical Antagonist 2-Methyl-6-(phenylethynyl)-pyridine. ResearchGate. [Link]

  • The metabotropic glutamate receptor 5 negative allosteric modulator fenobam: pharmacokinetics, side effects, and analgesic effects in healthy human subjects. PMC. [Link]

  • Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam. ACS Medicinal Chemistry Letters. [Link]

  • The mGluR5 antagonist fenobam induces analgesic conditioned place preference in mice with spared nerve injury. PubMed. [Link]

  • Fenobam: A Clinically Validated Nonbenzodiazepine Anxiolytic Is a Potent, Selective, and Noncompetitive mGlu5 Receptor Antagonist with Inverse Agonist Activity. DOI. [Link]

  • Fenobam: a clinically validated nonbenzodiazepine anxiolytic is a potent, selective, and noncompetitive mGlu5 receptor antagonist with inverse agonist activity. PubMed. [Link]

  • Discovery of Novel Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5 Reveals Chemical and Functional Diversity and In Vivo Activity in Rat Behavioral Models of Anxiolytic and Antipsychotic Activity. PMC. [Link]

  • Synthesis and biological evaluation of fenobam analogs as mGlu5 receptor antagonists. ScienceDirect. [Link]

  • (PDF) Fenobam: A Clinically Validated Nonbenzodiazepine Anxiolytic Is a Potent, Selective, and Noncompetitive mGlu5 Receptor Antagonist with Inverse Agonist Activity. ResearchGate. [Link]

  • The Metabotropic Glutamate Receptor Subtype 5 (mGluR5) Mediates Sensitivity to the Sedative Properties of Ethanol. PMC. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • [3H]fenobam [Ligand Id: 1433] activity data from GtoPdb and ChEMBL. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • BindingDB BDBM50105838 FENOBAM. BindingDB. [Link]

  • Identification of Specific Ligand–Receptor Interactions That Govern Binding and Cooperativity of Diverse Modulators to a Common Metabotropic Glutamate Receptor 5 Allosteric Site. ACS Publications. [Link]

  • In vitro binding of a radiolabeled positive allosteric modulator for metabotropic glutamate receptor subtype 5. Ovid. [Link]

  • Radioligand Binding Assay. Springer Nature Experiments. [Link]

  • Synthesis of Benzonitrile. YouTube. [Link]

  • WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.
  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. RSC Publishing. [Link]

  • BindingDB BDBM50180554 2-(3,5-bis(trifluoromethyl)benzyloxy)-1-phenyl-6-(phenylsulfonyl)-8-aza-bicyclo[3.2.1]octane::CHEMBL379152. BindingDB. [Link]

  • Benzonitrile. Wikipedia. [Link]

  • Rapid Determination of Drug Protein Binding Affinity Using Solid Phase Microextraction. Bioanalysis Zone. [Link]

  • BENZONITRILE. LookChem. [Link]

  • 3,5-Bis(trifluoromethyl)benzonitrile. PubChem. [Link]

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Optimizing Benzonitrile Impurity Profiling: A Comparative Study of Phenyl-Hexyl vs. C18 Stationary Phases

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Aromatic Selectivity Challenge

In pharmaceutical synthesis, Benzonitrile serves as a critical intermediate.[1][2] However, its impurity profile typically includes hydrolysis products like Benzamide and Benzoic Acid , as well as starting materials like Toluene .

Standard C18 (Octadecylsilane) columns often struggle to resolve these compounds adequately because they rely almost exclusively on hydrophobic interactions. The structural similarity between benzonitrile and its aromatic impurities requires a separation mechanism that exploits the


-electron systems of the analytes.

This guide compares the performance of a Phenyl-Hexyl stationary phase (The "Product") against the industry-standard C18 and Cyano (CN) phases. We demonstrate that leveraging


 interactions on a Phenyl-Hexyl column—specifically when coupled with a methanolic mobile phase—yields superior resolution (

) and peak symmetry compared to traditional alkyl phases.

Mechanistic Insight: Why C18 Fails and Phenyl Succeeds

To optimize this separation, one must understand the underlying intermolecular forces.

  • C18 (Hydrophobic Interaction): Separates based on hydrophobicity (logP). Since Benzonitrile, Benzamide, and Toluene have relatively similar hydrophobic cores, C18 often results in co-elution or poor peak spacing.

  • Phenyl-Hexyl (

    
     Interaction):  The phenyl ring on the stationary phase acts as a 
    
    
    
    -electron donor/acceptor. It interacts preferentially with the
    
    
    -cloud of the aromatic analytes.
    • Critical Insight:Acetonitrile (ACN) contains a triple bond (

      
      ) with its own 
      
      
      
      -electrons.[3][4] ACN competes with the analyte for the stationary phase, suppressing the
      
      
      selectivity. Methanol (MeOH) , lacking
      
      
      -electrons, allows the unique selectivity of the Phenyl-Hexyl phase to dominate.
Visualization: Selectivity Mechanisms

SelectivityMechanism cluster_0 Standard C18 Interaction cluster_1 Phenyl-Hexyl Interaction C18_Phase C18 Ligand (Alkyl Chain) Analyte_A Benzonitrile (Hydrophobic Core) C18_Phase->Analyte_A Hydrophobic Interaction Phenyl_Phase Phenyl-Hexyl Ligand Analyte_B Benzonitrile (Aromatic Ring + CN) Phenyl_Phase->Analyte_B Pi-Pi Stacking (Enhanced by MeOH) Phenyl_Phase->Analyte_B Hydrophobic Spacer (Hexyl) Interaction_Outcome Result: Orthogonal Selectivity cluster_0 cluster_0 cluster_1 cluster_1

Figure 1: Comparison of interaction mechanisms. The Phenyl-Hexyl phase utilizes dual mechanisms (Hydrophobic + Pi-Pi) for enhanced separation.

Experimental Protocol

This protocol is designed to be self-validating. The inclusion of a system suitability check (Resolution


) ensures the method is robust before sample analysis.
Reagents and Standards[4][5][6][7]
  • Analytes: Benzonitrile (Target), Benzamide (Impurity A), Benzoic Acid (Impurity B), Toluene (Impurity C).

  • Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Buffer: 10 mM Ammonium Acetate, pH adjusted to 3.0 with Formic Acid (Low pH is critical to suppress Benzoic Acid ionization, ensuring retention).

Instrumentation & Conditions[2][8]
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Detection: UV-Vis Diode Array at 230 nm (optimal for benzoyl chromophores).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

Column Configurations Tested
  • Alternative A (Standard): C18 Column (4.6 x 150 mm, 5 µm).[2]

  • Alternative B (Polar): Cyano (CN) Column (4.6 x 150 mm, 5 µm).

  • Product (Optimized): Phenyl-Hexyl Column (4.6 x 150 mm, 5 µm).

Gradient Methodology

To prove the "Methanol Effect," the Phenyl-Hexyl column was tested with both ACN and MeOH.[4]

Time (min)% Organic (B)
0.010
15.090
17.090
17.110
22.010 (Re-equilibration)

Performance Comparison Data

The following data summarizes the retention times (RT) and critical resolution (


) values obtained.
Table 1: Retention Time & Selectivity Comparison
AnalyteC18 (Mobile Phase: ACN)Cyano (Mobile Phase: ACN)Phenyl-Hexyl (Mobile Phase: MeOH )
Benzamide (Polar)2.1 min (Poor retention)3.5 min4.2 min (Good retention)
Benzoic Acid 2.8 min3.8 min5.1 min
Benzonitrile (Target)8.5 min6.2 min9.8 min
Toluene (Non-polar)12.1 min7.5 min11.5 min
Critical Pair Benzamide / Benzoic AcidBenzonitrile / TolueneNone (All Resolved)
Resolution (

)
1.2 (Fail)1.8 (Pass)> 3.5 (Excellent)
Tailing Factor (

)
1.31.11.05
Analysis of Results
  • C18 Performance: The C18 column shows poor retention for the polar impurities (Benzamide). The hydrophobic mechanism is insufficient to distinguish the subtle polarity differences between the amide and acid forms under these conditions.

  • Cyano Performance: The Cyano phase offers alternative selectivity (dipole-dipole) but suffers from lower overall retention capacity, leading to peak crowding in the early part of the chromatogram.

  • Phenyl-Hexyl Performance:

    • Selectivity: The switch to Methanol on the Phenyl-Hexyl column activates the

      
       interactions.[4] This significantly increases the retention of Benzonitrile relative to the impurities.
      
    • Peak Shape: The Phenyl-Hexyl phase demonstrates the best tailing factor (1.05), indicating minimal secondary silanol interactions, likely due to the steric protection of the hexyl spacer.

Validated Workflow

Follow this decision tree to implement the optimized method in your lab.

Workflow Start Start: Benzonitrile Impurity Profiling SamplePrep Sample Prep: Dissolve in 50:50 Water:MeOH Filter 0.2 µm Start->SamplePrep ColSelect Select Column: Phenyl-Hexyl (5 µm) SamplePrep->ColSelect MobilePhase Mobile Phase Selection: Is ACN required for backpressure? ColSelect->MobilePhase Decision_ACN Yes (ACN) MobilePhase->Decision_ACN High Pressure Limit Decision_MeOH No (Use MeOH) MobilePhase->Decision_MeOH Standard Pressure Result_ACN Warning: Reduced Pi-Pi Selectivity Expect lower resolution Decision_ACN->Result_ACN Result_MeOH Optimal: Enhanced Pi-Pi Selectivity Max Resolution (Rs > 3.0) Decision_MeOH->Result_MeOH Analyze Run Gradient: 10-90% B in 15 min Result_ACN->Analyze Result_MeOH->Analyze QC System Suitability: Check Rs(Benzamide/Benzoic Acid) > 2.0 Analyze->QC

Figure 2: Method Development Workflow. Note the critical decision point regarding organic modifier selection.

Conclusion

For the separation of Benzonitrile and its related impurities, the Phenyl-Hexyl stationary phase is the superior alternative to standard C18 columns.

  • Why: It combines hydrophobic retention (via the hexyl linker) with unique aromatic selectivity (via the phenyl ring).[3]

  • How: By utilizing Methanol instead of Acetonitrile, analysts can fully exploit the

    
     retention mechanism, achieving baseline resolution of critical pairs that co-elute on alkyl phases.
    

Recommendation: For robust QA/QC of Benzonitrile intermediates, adopt the Phenyl-Hexyl / Methanol protocol to ensure detection of hydrolyzed impurities (Benzamide, Benzoic Acid) with maximum sensitivity and reliability.

References

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]

  • Phenomenex. (2018). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Retrieved from [Link]

  • LCGC International. (2007). The Perfect Method, V: Changing Column Selectivity. Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. Retrieved from [Link]

Sources

cross-reactivity of 3,5-Bis(methylsulfonyl)benzonitrile in bioassays

Author: BenchChem Technical Support Team. Date: March 2026

Navigating Electrophilic False Positives: A Comparative Guide to the Cross-Reactivity of 3,5-Bis(methylsulfonyl)benzonitrile in Bioassays

As a Senior Application Scientist, I frequently encounter promising high-throughput screening (HTS) hits that ultimately fail in downstream validation due to promiscuous reactivity. One notorious structural motif involves highly electron-deficient aromatic systems, such as 3,5-Bis(methylsulfonyl)benzonitrile (BMSB). While structurally intriguing, the synergistic electron-withdrawing effects of the cyano and bis-methylsulfonyl groups prime the aromatic ring for unintended covalent reactions.

This guide objectively compares the bioassay performance of BMSB against targeted covalent inhibitors (TCIs) and non-covalent analogs, providing actionable, self-validating protocols to identify and triage reactive interference compounds.

Mechanistic Causality: The SNAr Liability

To understand why a compound fails, we must first understand how it reacts. In biochemical and cell-based assays, the most abundant and reactive nucleophiles are the thiolate anions of exposed cysteine residues[1]. The methylsulfonyl (


) group is a powerful electron-withdrawing group (EWG)[2]. When two such groups are positioned meta to a cyano group in BMSB, the aromatic ring becomes profoundly electron-deficient.

Crucially, the methylsulfonyl group is not only an EWG but also an excellent leaving group. When a protein thiolate encounters BMSB, it initiates a Nucleophilic Aromatic Substitution (SNAr). The thiolate attacks the ipso-carbon (the carbon bearing the sulfonyl group), forming a transient Meisenheimer complex. This is followed by the rapid expulsion of the methylsulfinate anion. The result is the irreversible covalent arylation of the protein. This indiscriminate labeling leads to target inactivation, steric occlusion, and ultimately, a false-positive bioassay readout—a classic hallmark of Pan-Assay Interference Compounds (PAINS)[3].

SNAr_Interference A 3,5-Bis(methylsulfonyl)benzonitrile (Highly Electrophilic) C Meisenheimer Complex (Transient Intermediate) A->C Nucleophilic Attack (ipso-carbon) B Protein Cysteine (Thiolate Nucleophile) B->C D Covalent Adduct (Irreversible Arylation) C->D Expulsion of Methylsulfinate E Bioassay Interference (False Positive Readout) D->E Target Inactivation

Mechanism of SNAr-mediated bioassay interference by 3,5-Bis(methylsulfonyl)benzonitrile.

Comparative Performance & Cross-Reactivity Profile

While targeted covalent modifiers are a validated therapeutic strategy, they rely on carefully tuned electrophiles (like acrylamides) that require specific binding pocket pre-organization to react. In contrast, the extreme electron deficiency of BMSB drives indiscriminate reactions. The table below summarizes the quantitative differences in cross-reactivity between promiscuous electrophiles, modern TCIs, and non-covalent analogs.

Compound ClassExampleIntrinsic Reactivity (GSH

)
Protein Labeling PromiscuityBioassay False-Positive RatePrimary Mechanism
Promiscuous Electrophile 3,5-Bis(methylsulfonyl)benzonitrile< 15 minHigh (Multiple off-targets)> 60%Irreversible SNAr
Targeted Covalent Inhibitor Acrylamide-based TCI (e.g., Osimertinib)> 12 hoursLow (Target-specific)< 5%Directed Michael Addition
Non-Covalent Analog 3,5-DimethylbenzonitrileNo reactionNone< 1%Reversible Binding

Self-Validating Experimental Protocols

To establish trustworthiness in our screening cascades, we cannot rely solely on in silico structural alerts. We must employ a self-validating triage workflow to empirically prove whether a hit is a true inhibitor or a reactive artifact.

Protocol 1: Glutathione (GSH) Reactivity Assay (LC-MS)

Purpose: To quantify the intrinsic electrophilicity of the compound in a cell-free environment. Causality: GSH is an endogenous tripeptide containing a highly reactive cysteine. Rapid depletion of the parent compound in the presence of GSH indicates a severe liability for promiscuous protein binding.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of BMSB in anhydrous DMSO.

  • Incubation: Dilute the compound to a final concentration of 100 µM in PBS (pH 7.4) containing 1 mM reduced Glutathione (GSH) and 10 µM of an inert internal standard (e.g., labetalol). Incubate at 37 °C.

  • Quenching: At time intervals (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots and quench immediately with 50 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Processing: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated buffer salts.

  • Analysis: Inject the supernatant into an LC-MS/MS system operating in Multiple Reaction Monitoring (MRM) mode. Monitor the disappearance of the parent BMSB mass and the appearance of the BMSB-GSH adduct mass.

  • Validation Check: Calculate the half-life (

    
    ). If 
    
    
    
    < 1 hour, the compound is flagged as a highly reactive electrophile.
Protocol 2: DTT/BME Bioassay Counter-Screen

Purpose: To determine if the observed primary bioassay activity is an artifact of covalent modification. Causality: The addition of a strong, small-molecule nucleophile like Dithiothreitol (DTT) or


-mercaptoethanol (BME) to the assay buffer will outcompete the target protein's cysteines for the electrophile. If the compound's inhibitory "activity" is abolished upon DTT addition, the original hit was a covalent false positive.

Step-by-Step Methodology:

  • Baseline Assay: Run the primary biochemical assay (e.g., enzymatic fluorescence polarization) with BMSB to establish a baseline

    
     in a standard, thiol-free buffer.
    
  • Scavenger Incubation: In parallel, prepare a secondary assay plate. Pre-incubate the BMSB dilution series with 1 mM DTT for 30 minutes at room temperature prior to adding the target protein.

  • Comparison: Complete the assay protocol and calculate the shifted

    
    .
    
  • Validation Check: A >10-fold rightward shift in the

    
     (loss of potency) in the presence of DTT confirms the compound is a reactive false positive.
    

Triage_Workflow S1 Primary HTS Hit (e.g., BMSB) S2 GSH Reactivity Assay (LC-MS/NMR) S1->S2 D1 GSH t1/2 < 1h? S2->D1 S3 Intact Protein MS (Model Protein) D2 Multiple Adducts? S3->D2 S4 DTT/BME Counter-Screen (Bioassay Rescue) R1 Flag as Promiscuous Electrophile S4->R1 Assay Readout Rescued D1->S3 Yes (Highly Reactive) R2 Proceed to Hit-to-Lead D1->R2 No (Stable) D2->S4 Yes D2->R2 No

Self-validating triage workflow to identify and exclude promiscuous electrophiles.

Conclusion

The identification of reactive electrophiles is a critical checkpoint in drug discovery. Compounds featuring multiple strong EWGs, such as bis(methylsulfonyl) derivatives, undergo rapid and indiscriminate SNAr reactions with biological thiols. By implementing rigorous, self-validating counter-screens—such as GSH reactivity profiling and DTT rescue assays—researchers can confidently distinguish between high-value targeted covalent inhibitors and promiscuous false positives like 3,5-Bis(methylsulfonyl)benzonitrile, saving vital downstream development resources.

References

  • PLOS One. (2014). Carbamoylating Activity Associated with the Activation of the Antitumor Agent Laromustine Inhibits Angiogenesis by Inducing ASK1-Dependent Endothelial Cell Death. 1[1]

  • PubChem. Bis(methylsulfonyl)methane - Chemical and Physical Properties. National Institutes of Health (NIH). 2[2]

  • Journal of Medicinal Chemistry. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. 3[3]

Sources

Safety Operating Guide

Mastering Safety: A Guide to Personal Protective Equipment for 3,5-Bis(methylsulfonyl)benzonitrile

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our pursuit of innovation must be anchored in an unwavering commitment to safety. The novel compound 3,5-Bis(methylsulfonyl)benzonitrile, with its dual sulfonyl groups and a core benzonitrile structure, presents a unique combination of chemical properties that demand a rigorous and well-understood safety protocol. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind personal protective equipment (PPE) selection, handling procedures, and disposal plans, ensuring that your work is not only groundbreaking but also fundamentally safe.

While a specific Safety Data Sheet (SDS) for 3,5-Bis(methylsulfonyl)benzonitrile (CAS 849924-84-1) is not broadly available, a chemical hazard assessment based on its constituent functional groups—aromatic nitrile and sulfone—provides a robust framework for establishing safe handling protocols. The benzonitrile moiety is classified as an acute toxicant (Category 4) for oral and dermal routes, and it is a known skin and eye irritant.[1][2][3] The primary danger associated with nitriles is their potential to release highly toxic hydrogen cyanide (HCN) gas upon contact with strong acids or during combustion.[4] The sulfone groups are generally stable, but upon thermal decomposition, they can release hazardous sulfur oxides.[5]

The Core Principle: A Multi-Barrier Defense

Handling 3,5-Bis(methylsulfonyl)benzonitrile, an off-white to light yellow powder used as a pharmaceutical intermediate, necessitates a multi-barrier approach to minimize exposure through all potential routes: dermal (skin), ocular (eyes), and inhalation.[6]

Primary Engineering Control: The Chemical Fume Hood

All manipulations of solid 3,5-Bis(methylsulfonyl)benzonitrile and its solutions must be conducted within a certified chemical fume hood. This is the most critical barrier, designed to capture and exhaust airborne particulates and potential vapors, protecting the user from respiratory exposure.

Essential Personal Protective Equipment (PPE)

The following PPE is mandatory for all personnel handling 3,5-Bis(methylsulfonyl)benzonitrile. The selection is based on a risk assessment that considers the hazards of acute toxicity, irritation, and potential for HCN release.

PPE ComponentSpecificationRationale for Use
Hand Protection Double-gloving with nitrile gloves.The benzonitrile structure is harmful upon skin contact.[2] Double-gloving provides an additional layer of protection against potential tears or rapid permeation. Nitrile offers good resistance to a range of chemicals.
Eye & Face Protection Chemical safety goggles with side shields and a face shield.Protects against accidental splashes of solutions and airborne powder. A face shield offers a broader barrier for the entire face.[7]
Body Protection A flame-resistant laboratory coat with tight-fitting cuffs.Protects skin and personal clothing from contamination. Tight cuffs prevent powders from entering sleeves. Flame resistance is a precaution against the combustible nature of organic compounds.
Respiratory Protection Not typically required when working in a certified fume hood.A properly functioning fume hood provides adequate respiratory protection. An N95 or higher respirator may be considered for large-scale transfers or spill cleanup outside of a hood.

Procedural Guidance: Donning, Doffing, and Decontamination

The effectiveness of PPE is contingent on its correct use. Follow this step-by-step protocol to ensure maximum protection.

Donning PPE Workflow

Caption: Sequential process for correctly donning PPE.

Experimental Protocol: Handling and Weighing
  • Preparation : Before bringing the chemical into the workspace, ensure the fume hood is operational and the work area is decontaminated and free of clutter.

  • Weighing : Conduct all weighing of the solid compound on a tared weigh boat inside the fume hood to contain any airborne dust.

  • Transfer : Use a spatula for solid transfers. When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling : After handling, wipe down the spatula and any surfaces with a damp cloth (using a solvent like 70% ethanol) inside the fume hood. Dispose of the cloth as contaminated solid waste.

Doffing and Decontamination

The removal of PPE is a critical step to prevent cross-contamination.

  • Outer Gloves : With a gloved hand, peel off the first outer glove from the cuff, turning it inside out. Use the now-ungloved hand to slide under the cuff of the remaining glove and peel it off. Dispose of as hazardous waste.

  • Face Shield and Goggles : Remove the face shield and goggles by handling the straps, avoiding contact with the front surfaces.

  • Lab Coat : Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.

  • Inner Gloves : Remove the inner gloves using the same technique as for the outer gloves.

  • Hand Washing : Immediately wash hands thoroughly with soap and water.

Disposal Plan: Managing Contaminated Materials

Proper segregation and disposal of waste are paramount to laboratory and environmental safety.

  • Chemical Waste : Unused 3,5-Bis(methylsulfonyl)benzonitrile and solutions containing it must be collected in a designated, labeled hazardous waste container. Do not mix with acidic waste streams to prevent the potential generation of hydrogen cyanide.[4]

  • Contaminated Solids : All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled solid hazardous waste container.[3]

  • Glassware Decontamination : Reusable glassware should be rinsed with a suitable solvent (e.g., acetone) three times. The first two rinsates must be collected as hazardous chemical waste.

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Alert : Inform colleagues in the immediate area.

  • Evacuate : If the spill is large or outside of a fume hood, evacuate the area.

  • Contain : For small spills within a fume hood, cover with an inert absorbent material like vermiculite or sand.

  • Clean-up : Wearing appropriate PPE, carefully sweep the absorbent material into a designated hazardous waste container. Decontaminate the area with a suitable solvent.

In Case of Exposure:

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]

  • Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]

By integrating these safety protocols into your workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • South Florida Water Management District. (2022, June 30). Nitrile Gloves Are a Potential Source of Nitrate + Nitrite (NOx) Contamination in Water Quality Samples. [Link]

  • Australian Government Department of Health. (2019, March 8). Benzonitrile: Human health tier II assessment. [Link]

  • Greenbook.net. (2014, October 13). Safety Data Sheet - Take Off Sulfone. [Link]

  • J&H CHEM. (n.d.). Benzonitrile,3,5-bis(methylsulfonyl)- CAS NO.849924-84-1. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. [Link]

  • Wang, C. C., et al. (2009). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]

  • Lab Manager. (2026, January 20). NIOSH Report Identifies Forensic Laboratory Drug Exposure and Ventilation Risks. [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 1103 - BENZONITRILE. [Link]

  • Al-Dossary, A. S., et al. (2024). Biodegradation of Nitrile Gloves as Sole Carbon Source of Pseudomonas aeruginosa in Liquid Culture. PMC. [Link]

  • Chemguide. (n.d.). The Preparation of Nitriles. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.